RIP1 kinase inhibitor 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-3-phenyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-28-22-9-5-6-10-23(22)31-15-21(25(28)30)27-24(29)17-11-12-20-18(13-17)19(14-26-20)16-7-3-2-4-8-16/h2-14,21,26H,15H2,1H3,(H,27,29)/t21-/m0/s1 |
InChI Key |
YXUKPOXQACMKOS-NRFANRHFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of RIP1 Kinase Inhibitors: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death, particularly necroptosis, and inflammatory signaling. Its central role in a variety of human pathologies, including inflammatory diseases, neurodegenerative disorders, and certain cancers, has made it a prime target for therapeutic intervention. The development of small molecule inhibitors of RIPK1 has been an area of intense research, leading to the discovery of several distinct chemical scaffolds with varying mechanisms of action and potency.
This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of RIPK1 kinase inhibitors. While a detailed SAR study for a specific compound designated as "RIP1 kinase inhibitor 9 (SY-1)" is not extensively available in the public domain, this document will synthesize the broader principles of RIPK1 inhibition by examining the SAR of well-characterized inhibitor classes. The known biological data for "this compound (SY-1)," which exhibits an EC50 of 7.04 nM in inhibiting Z-VAD-FMK-induced necroptosis in HT-29 cells, will be contextualized within the broader landscape of RIPK1 inhibitors.[1][2] This guide will also provide detailed experimental protocols for key assays and visual representations of relevant signaling pathways to aid researchers in the field of drug discovery.
RIPK1 Signaling Pathways
RIPK1 is a multifaceted protein with a kinase domain, an intermediate domain, and a C-terminal death domain.[3] Its activity is tightly regulated and can lead to divergent cellular outcomes, including cell survival through NF-κB activation or cell death via apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.
Necroptosis Signaling Pathway
Necroptosis is a regulated form of necrosis that is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). When caspase-8 is inhibited, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[2][3] This forms a complex known as the necrosome, which then phosphorylates the mixed lineage kinase domain-like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Caption: Simplified signaling pathway of TNFα-induced necroptosis.
Structure-Activity Relationship (SAR) of RIPK1 Inhibitors
The development of RIPK1 inhibitors has led to the identification of several classes of compounds, each with distinct SAR. These are broadly categorized as Type I, Type II, and Type III inhibitors based on their binding mode to the kinase domain.
Type I Inhibitors
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.
Type II Inhibitors
Type II inhibitors also bind to the ATP pocket but stabilize the inactive 'DFG-out' conformation of the kinase.[4]
Type III (Allosteric) Inhibitors
Type III inhibitors are allosteric modulators that bind to a pocket adjacent to the ATP-binding site, often in the 'DFG-out' conformation.[5]
The following table summarizes the quantitative data for representative RIPK1 inhibitors from different chemical series, including the limited data available for this compound (SY-1).
| Compound Name/Class | Structure (if available) | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound (SY-1) | Not Publicly Available | RIPK1 | Necroptosis in HT-29 cells | 7.04 | [1][2] |
| Necrostatin-1 (Nec-1) | Indole-thiohydantoin | RIPK1 | Necroptosis in Jurkat cells | 490 | [3] |
| GSK'481 (Benzoxazepinone) | Benzoxazepinone | RIPK1 | RIPK1 FP binding assay | 10 | [6] |
| GSK2982772 | Benzoxazepinone derivative | RIPK1 | RIPK1 ADP-Glo assay | 6.3 | [5] |
| PK68 | Pyridine derivative | RIPK1 | RIPK1 kinase assay | 90 | [3] |
| RIPA-56 | Amide-containing | RIPK1 | RIPK1 kinase assay | 13 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and efficacy.
RIPK1 Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP-binding pocket of RIPK1.
Caption: Workflow for a RIPK1 Kinase Fluorescence Polarization Assay.
Protocol:
-
Reagent Preparation:
-
Recombinant human RIPK1 kinase domain (e.g., residues 1-375) is expressed and purified.
-
A fluorescently labeled ATP-competitive ligand is synthesized.
-
Test compounds are serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) is prepared.
-
-
Assay Procedure:
-
In a 384-well plate, add assay buffer, recombinant RIPK1, and the fluorescent ligand.
-
Add the serially diluted test compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
Cellular Necroptosis Assay in HT-29 Cells
This assay assesses the ability of a compound to protect cells from necroptosis induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor.
Protocol:
-
Cell Culture:
-
Human colon adenocarcinoma HT-29 cells are cultured in a suitable medium (e.g., McCoy's 5A with 10% FBS).
-
-
Assay Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Induce necroptosis by adding a cocktail of human TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).
-
Incubate for 24-48 hours.
-
-
Viability Measurement:
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
-
Data Analysis:
-
The luminescence signal is plotted against the logarithm of the inhibitor concentration.
-
The data are normalized to untreated and vehicle-treated controls, and the EC50 value is calculated using a suitable curve-fitting model.[9]
-
Western Blot Analysis of RIPK1, RIPK3, and MLKL Phosphorylation
This method is used to confirm the mechanism of action of the inhibitors by assessing their effect on the phosphorylation of key proteins in the necroptosis pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat HT-29 cells with the inhibitor and necroptotic stimuli as described in the cellular necroptosis assay.
-
At a specific time point (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated RIPK1 (Ser166), phosphorylated RIPK3 (Ser227), and phosphorylated MLKL (Ser358). Also, probe for total levels of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
Conclusion
The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of diseases driven by necroptosis and inflammation. The structure-activity relationship of RIPK1 inhibitors is complex and varies significantly between different chemical scaffolds. Understanding these relationships, along with the application of robust and well-defined experimental protocols, is essential for the design and development of novel, potent, and selective RIPK1 inhibitors. While the specific SAR for "this compound (SY-1)" remains to be fully elucidated in publicly accessible literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers to advance the field of RIPK1-targeted drug discovery. Future work should focus on the discovery of inhibitors with improved pharmacokinetic and safety profiles to translate the therapeutic potential of RIPK1 inhibition into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Critical Role of RIP1 Kinase in Inflammatory Signaling: A Technical Guide to Its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a pivotal regulator of inflammation and cell death, positioning it as a key therapeutic target for a wide range of inflammatory and neurodegenerative diseases.[1] This technical guide provides an in-depth overview of RIPK1's function in critical signaling pathways, the mechanism of its inhibitors, and the experimental methodologies used to investigate its activity. By presenting quantitative data in a structured format and illustrating complex pathways through detailed diagrams, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to RIPK1 Kinase
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a dual role as both a scaffold protein and an active kinase, orchestrating cellular responses to various stimuli, including tumor necrosis factor (TNF).[2][3] It is a central mediator in signaling pathways that determine cell fate, leading to cell survival, apoptosis, or a form of programmed inflammatory cell death known as necroptosis.[4][5] The kinase activity of RIPK1 is essential for the induction of cell death, making it a highly attractive target for therapeutic intervention in diseases characterized by excessive inflammation and cell death.[6][7]
RIPK1 in Inflammatory Signaling Pathways
RIPK1 is a key component of the TNF receptor 1 (TNFR1) signaling pathway. Upon TNFα binding to TNFR1, RIPK1 is recruited to the receptor to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB and MAPK pathways.[8][9] However, under certain conditions, such as the inhibition of caspases, RIPK1 can transition to form a cytosolic death-inducing complex, known as the necrosome or Complex IIb, which also includes RIPK3 and mixed-lineage kinase domain-like pseudokinase (MLKL), ultimately leading to necroptosis.[10][11]
TNF-Induced Signaling and the Role of RIPK1
The binding of TNFα to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex known as Complex I.[9] In this complex, RIPK1 is ubiquitinated, which serves as a scaffold to recruit other proteins that activate the NF-κB and MAPK signaling pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[2][11] Deubiquitination of RIPK1 can lead to its dissociation from Complex I and the formation of cytosolic death-inducing complexes.[11]
When caspase-8 is active, it can cleave and inactivate RIPK1 and RIPK3, promoting apoptosis (Complex IIa).[11] However, when caspase-8 is inhibited or absent, RIPK1 and RIPK3 can interact via their RIP homotypic interaction motifs (RHIMs) to form the necrosome (Complex IIb).[11][12] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[9][11]
RIPK1 Kinase Inhibitors
Given the central role of RIPK1's kinase activity in driving necroptosis and inflammation, small molecule inhibitors targeting this function have been developed.[5] These inhibitors typically bind to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of the necroptotic pathway.[7]
Mechanism of Action
RIPK1 inhibitors are broadly classified based on their binding mode. For instance, Necrostatin-1 (Nec-1) and its derivatives are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of the kinase.[7][10] Other inhibitors act as competitive ATP binders. By blocking the kinase function of RIPK1, these inhibitors prevent the formation of the necrosome and the downstream events leading to necroptosis, thereby reducing inflammation and cell death.[4][10]
Quantitative Data on RIPK1 Inhibitors
The efficacy of various RIPK1 inhibitors has been quantified in numerous studies. The following tables summarize key quantitative data for some of the well-characterized inhibitors.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | EC50 (Cell-Based Assay) | Cell Line | Inducer | Reference |
| Compound 71 | RIPK1 | 0.167 µM (ADP-Glo) | 0.43 µM | L929 | TNF | [9][11] |
| Compound 72 | RIPK1 | 0.178 µM (ADP-Glo) | 0.64 µM | L929 | TNF | [9][11] |
| GSK2593074A (GSK'074) | RIPK1, RIPK3 | 20 nM (vs RIPK1) | 10 nM | Human/Mouse cells | - | [9][11] |
| F-Nec | RIPK1 | >8x more potent than Nec-1 | - | - | Endotoxin/Galactose | [9][11] |
| Compound 24 | RIPK1 | 2.01 µM | 6.77 µM | HT-29 | TSZ | [13] |
| Compound 41 | RIPK1 | 2.95 µM | 68.70 µM | HT-29 | TSZ | [13] |
| UAMC-3861 | RIPK1 | - | Single-digit nM | MEFs, HT-29 | TAK1i + TNF, zVAD + TNF | [14] |
TSZ: TNFα, Smac mimetic, and Z-VAD-FMK
Experimental Protocols
The study of RIPK1 signaling and its inhibition involves a variety of experimental techniques. Below are detailed methodologies for key experiments frequently cited in the literature.
Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a common method to induce necroptosis in cell lines and to assess the protective effects of RIPK1 inhibitors.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., human HT-29 or mouse L929 cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the RIPK1 inhibitor for 30 minutes to 1 hour.[14]
-
Necroptosis Induction: Add a combination of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-FMK, to block apoptosis) to induce necroptosis.[13]
-
Incubation: Incubate the cells for a period ranging from 6 to 24 hours, depending on the cell line and experimental setup.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the half-maximal effective concentration (EC50).
Immunoprecipitation of RIPK1-Containing Complexes
This protocol allows for the isolation and analysis of RIPK1-containing signaling complexes (Complex I, IIa, or IIb).
Protocol:
-
Cell Stimulation: Treat cells (e.g., macrophages) with the appropriate stimulus (e.g., TNFα, LPS) to induce the formation of the desired RIPK1 complex.[12]
-
Cell Lysis: Lyse the cells in a mild, non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody targeting a component of the complex (e.g., anti-RIPK1 or anti-FADD) coupled to protein A/G beads.[12]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against expected complex components (e.g., RIPK1, RIPK3, MLKL, FADD, caspase-8) to confirm their presence.
Conclusion
RIPK1 kinase is a critical regulator of inflammatory signaling and cell death. The development of specific RIPK1 inhibitors represents a promising therapeutic strategy for a multitude of inflammatory and neurodegenerative disorders.[1][4] This guide has provided a comprehensive overview of the intricate signaling pathways governed by RIPK1, a summary of the quantitative efficacy of its inhibitors, and detailed experimental protocols for their study. A thorough understanding of these aspects is essential for the continued advancement of RIPK1-targeted therapies from the laboratory to the clinic.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 4. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. TNF-dependent hyperactivation of RIPK1-dependent cytotoxic signaling during embryogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 10. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
Preclinical Evaluation of RIP1 Kinase Inhibitor 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of RIP1 Kinase Inhibitor 9, a compound also identified as SY-1 and RIPK1-IN-9. This document details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols relevant to its assessment as a potential therapeutic agent.
Core Concepts and Mechanism of Action
Receptor-interacting protein 1 (RIP1) kinase is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including necroptosis. This compound is a selective inhibitor of this kinase. By blocking the kinase activity of RIP1, the inhibitor prevents the phosphorylation of RIP1 and its downstream target, RIP3, which is a key step in the formation of the necrosome, a protein complex essential for the execution of necroptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (SY-1).
| In Vitro Efficacy | |
| Assay | EC50 |
| Inhibition of Z-VAD-FMK-induced necroptosis in HT-29 cells. | 7.04 nM. |
| Cell Line | IC50 |
| U937 Cells | 2 nM.[1] |
| L929 Cells | 1.3 nM.[1] |
| In Vivo Administration | |
| Model | Dosage Regimen |
| Mouse model of epilepsy. | 5 mg/kg, administered orally once daily for 7 consecutive days. |
Signaling Pathway
The following diagram illustrates the role of RIP1 kinase in the necroptosis signaling pathway and the point of intervention for this compound.
Caption: Necroptosis signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Necroptosis Assay in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the evaluation of the inhibitory effect of a test compound.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNFα
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
This compound (SY-1)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the respective wells. Include a vehicle control.
-
Induction of Necroptosis: To induce necroptosis, treat the cells with a combination of human TNFα (20 ng/mL), a SMAC mimetic (100 nM), and Z-VAD-FMK (20 µM).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After incubation, measure cell viability using a commercially available assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro necroptosis assay.
In Vivo Mouse Model of Epilepsy
This protocol provides a general framework for evaluating the anti-epileptic effects of a test compound in a chemically-induced seizure model in mice.
Materials:
-
C57BL/6 mice
-
Pilocarpine or Pentylenetetrazol (PTZ) for seizure induction
-
This compound (SY-1)
-
Vehicle control
-
EEG recording equipment (optional)
-
Behavioral scoring system (e.g., Racine scale)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Compound Administration: Administer this compound (5 mg/kg, p.o.) or vehicle to the respective groups of mice daily for 7 days.
-
Seizure Induction: On the final day of treatment, induce seizures using a chemical convulsant.
-
Pilocarpine Model: Administer a subconvulsive dose of scopolamine followed by a convulsive dose of pilocarpine.
-
PTZ Kindling Model: Administer repeated subconvulsive doses of PTZ to induce a progressive increase in seizure severity.
-
-
Monitoring and Scoring:
-
Behavioral Assessment: Observe and score the severity of seizures using a standardized scale (e.g., Racine scale) for a defined period post-induction.
-
EEG Monitoring (Optional): If available, use EEG to record electrographic seizure activity.
-
-
Data Analysis: Compare the seizure scores, latency to seizure onset, and seizure duration between the inhibitor-treated and vehicle-treated groups using appropriate statistical methods.
Caption: Workflow for the in vivo mouse model of epilepsy.
References
RIP1 kinase inhibitor 9 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RIP1 Kinase Inhibitor 9, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document includes detailed experimental protocols and visual representations of signaling pathways and experimental workflows to support researchers in the field of inflammation, cell death, and drug discovery.
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death.[1][2] It plays a central role in the tumor necrosis factor (TNF) signaling pathway, where it can mediate both cell survival through the activation of NF-κB and cell death via apoptosis or a regulated form of necrosis known as necroptosis.[1]
Necroptosis is a pro-inflammatory form of programmed cell death that is implicated in the pathophysiology of numerous diseases, including inflammatory bowel disease, psoriasis, rheumatoid arthritis, and neurodegenerative disorders. The kinase activity of RIPK1 is essential for the initiation of necroptosis. Upon specific stimuli, such as TNF-α in the presence of caspase inhibitors, RIPK1 is autophosphorylated, leading to the recruitment and activation of RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3] This cascade results in the formation of a "necrosome" complex, MLKL oligomerization, and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death. Given its central role, the development of small molecule inhibitors targeting RIPK1 kinase activity is a promising therapeutic strategy for a variety of inflammatory and degenerative diseases.
Chemical Structure and Properties of this compound
This compound, also referred to as RIPK1-IN-9, is a potent and selective inhibitor belonging to the dihydronaphthyridone class of compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | 6-(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-((3-fluoro-4-(pentyloxy)phenyl)methyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
| Molecular Formula | C26H25FN6O2 |
| Molecular Weight | 472.51 g/mol |
| CAS Number | 2682889-57-0 |
| Appearance | Solid powder |
| SMILES | O=C1C2=C(N=CC(C3=CC4=NC(N)=NN4C=C3)=C2)CCN1CC5=CC(F)=CC=C5OC6CCCC6 |
| Solubility | Soluble in DMSO |
Note: The IUPAC name is generated based on the provided chemical structure and may vary slightly depending on the nomenclature rules applied.
Biological Activity and Mechanism of Action
This compound demonstrates high potency in inhibiting RIPK1-mediated necroptosis in various cell lines.
Table 2: Biological Activity of this compound
| Assay | Cell Line | IC50 / EC50 |
| Inhibition of Necroptosis | U937 (human monocytic cell line) | 2 nM |
| Inhibition of Necroptosis | L929 (mouse fibrosarcoma cell line) | 1.3 nM |
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of RIPK1. By binding to the kinase domain, it prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of downstream signaling partners like RIPK3. This blockade of the necrosome formation effectively halts the necroptotic cell death cascade. While the specific binding mode (e.g., Type I, II, or III) has not been explicitly detailed in publicly available literature, its dihydronaphthyridone scaffold suggests a potential interaction with the ATP-binding pocket or an allosteric site.
Synthesis of this compound
The synthesis of this compound, a dihydronaphthyridone derivative, is described in the patent WO2021160109A1.[4] The general synthetic scheme involves a multi-step process, likely starting from commercially available precursors to construct the core dihydronaphthyridone ring system, followed by the addition of the substituted benzyl and pyrazolopyridine moieties. Researchers should refer to the detailed examples within the patent for a precise, step-by-step protocol.
Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against RIPK1 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 (e.g., Promega, #VA7591)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for RIPK1.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Necroptosis Assay (HT-29 Cells)
This protocol describes a method to assess the ability of this compound to protect human colon adenocarcinoma HT-29 cells from induced necroptosis.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)
-
96-well clear-bottom white plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound or a DMSO control for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the necroptosis-induced control (0% protection). Calculate the EC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: TNF-α signaling pathway leading to cell survival, apoptosis, or necroptosis.
Caption: A typical experimental workflow for the evaluation of a RIPK1 inhibitor.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of RIPK1 with demonstrated efficacy in cellular models of necroptosis. Its favorable in vitro profile makes it a valuable tool for studying the role of RIPK1 in various physiological and pathological processes. The provided chemical information, biological data, and detailed experimental protocols serve as a foundational resource for researchers aiming to further investigate this compound or develop novel therapeutics targeting the RIPK1-mediated necroptosis pathway. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.
References
- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021160109A1 - Composé de dihydronaphtyridinone, son procédé de préparation et son utilisation médicale - Google Patents [patents.google.com]
The Impact of RIP1 Kinase Inhibitor 9 (GSK'963) on RIPK1 Autophosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. The kinase activity of RIPK1, and specifically its autophosphorylation, is a pivotal event in the initiation of these signaling cascades. Consequently, the inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of the effect of a potent and selective RIP1 kinase inhibitor, GSK'963, on RIPK1 autophosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Concepts: RIPK1 Autophosphorylation
Upon activation by stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 undergoes a conformational change that facilitates its kinase activity. A key step in this activation is the trans-autophosphorylation of several residues within the RIPK1 kinase domain. Notably, the phosphorylation of serine 166 (S166) in human RIPK1 is a well-established biomarker for its kinase activation.[1] This autophosphorylation event is crucial for the recruitment and activation of downstream signaling partners, ultimately leading to the execution of cell death programs like necroptosis.[2]
RIP1 Kinase Inhibitor 9 (GSK'963): A Potent and Selective Inhibitor
GSK'963 is a chiral small-molecule inhibitor that is structurally distinct from earlier RIPK1 inhibitors like necrostatin-1 (Nec-1).[3] It exhibits high potency and selectivity for RIPK1, making it a valuable tool for elucidating the role of RIPK1 kinase activity in various cellular processes and a promising candidate for therapeutic development.[3][4]
Quantitative Analysis of GSK'963 Inhibition of RIPK1 Autophosphorylation
The inhibitory effect of GSK'963 on RIPK1 autophosphorylation has been quantified using in vitro biochemical assays. The following table summarizes the key data from studies characterizing this inhibitor.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| GSK'963 | ADP-Glo Kinase Assay (measures autophosphorylation) | RIP1 Kinase Domain | Not explicitly stated as a numerical value in the provided text, but the dose-response curve shows high potency. | Berger et al., 2015 (via ResearchGate)[5][6] |
| GSK'963 | FP Binding Assay | RIP1 (ATP-binding pocket) | 29 nM | Selleck Chemicals, MedchemExpress.com, Berger et al., 2015[3][7][8] |
| Necrostatin-1 (Nec-1) | FP Binding Assay | RIP1 (ATP-binding pocket) | ~7.5 µM | Berger et al., 2015 (via ResearchGate)[5][6] |
| GSK'962 (inactive enantiomer) | FP Binding Assay | RIP1 (ATP-binding pocket) | >100 µM | Berger et al., 2015 (via ResearchGate)[5][6] |
Signaling Pathway Visualization
The following diagram illustrates the central role of RIPK1 autophosphorylation in TNFα-induced necroptosis and the point of intervention for GSK'963.
Caption: TNFα-induced necroptosis pathway and inhibition by GSK'963.
Experimental Protocols
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of RIPK1 kinase by detecting the amount of ADP produced during the autophosphorylation reaction.
Materials:
-
Recombinant human RIPK1 kinase domain
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
GSK'963 and other test compounds
-
96-well white plates
Procedure:
-
Prepare serial dilutions of GSK'963 and control compounds in DMSO. Further dilute in kinase buffer.
-
In a 96-well plate, add the RIPK1 enzyme to the kinase buffer.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for RIPK1 Autophosphorylation (Western Blot)
This method assesses the level of RIPK1 autophosphorylation at Serine 166 in cultured cells following stimulation and treatment with inhibitors.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium and supplements
-
TNFα, SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., zVAD-fmk) to induce necroptosis
-
GSK'963
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of GSK'963 or a vehicle control (DMSO) for a specified time (e.g., 30-60 minutes).
-
Induce necroptosis by treating the cells with a combination of TNFα, a SMAC mimetic, and zVAD-fmk for a time determined by a time-course experiment (e.g., 2-8 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (S166) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total RIPK1 and a loading control protein.
Experimental Workflow Visualization
The following diagram outlines the key steps in a Western blot experiment to assess the effect of GSK'963 on RIPK1 autophosphorylation.
Caption: Western blot workflow for p-RIPK1 detection.
Conclusion
GSK'963 is a highly potent and selective inhibitor of RIPK1 kinase activity. Quantitative data demonstrates its ability to effectively block RIPK1 autophosphorylation, a key activation step in inflammatory cell death pathways. The experimental protocols provided herein offer a framework for researchers to further investigate the effects of GSK'963 and other RIPK1 inhibitors. The visualization of the signaling pathway and experimental workflow serves to clarify the mechanism of action and the methods used to study this important therapeutic target. This information is critical for the ongoing development of RIPK1-targeted therapies for a variety of human diseases.
References
- 1. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of RIPK1 Kinase Inhibitors in Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, standing at the crossroads of inflammation, survival, and programmed cell death pathways.[1][2] Its dual function as a scaffold protein promoting cell survival and a kinase driving apoptosis and necroptosis makes it a compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.[3][4][5][6] This technical guide provides an in-depth exploration of the role of RIPK1 kinase inhibitors in apoptosis, with a focus on the experimental methodologies and data analysis required to investigate these compounds. While specific quantitative data for a compound referred to as "RIP1 kinase inhibitor 9," a dihydronaphthyridone, is not extensively available in public literature, this guide will utilize data from well-characterized RIPK1 inhibitors to provide a comprehensive framework for the investigation of any novel RIPK1 inhibitor.
The Dichotomous Role of RIPK1 in Cell Fate
RIPK1's function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which dictate its downstream signaling.[1] As a scaffold, RIPK1 is essential for the activation of the NF-κB pathway, promoting the transcription of pro-survival genes.[2] However, under specific cellular contexts, the kinase activity of RIPK1 is unleashed, triggering programmed cell death.
RIPK1-Dependent Apoptosis (RDA)
While apoptosis is traditionally considered a caspase-dependent process, a distinct pathway known as RIPK1-dependent apoptosis (RDA) has been identified. This pathway is initiated under conditions where cellular inhibitor of apoptosis proteins (cIAPs) are depleted or TAK1 kinase is inhibited.[7][8] In such scenarios, RIPK1 kinase activity is required for the formation of a caspase-8-activating complex, leading to the initiation of the apoptotic cascade.[9]
Crosstalk with Necroptosis
RIPK1 is also a central player in necroptosis, a form of regulated necrosis. When caspase-8 is inhibited, RIPK1 can interact with and phosphorylate RIPK3, initiating the necroptotic pathway.[10] The interplay between apoptosis and necroptosis, both regulated by RIPK1, highlights the complexity of cell death signaling and the therapeutic potential of specifically targeting RIPK1 kinase activity.
Quantitative Analysis of RIPK1 Inhibitor Activity in Apoptosis
The efficacy of a RIPK1 inhibitor is determined through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key quantitative metrics used to assess the potency of these inhibitors.
Below is a summary of reported activities for several well-characterized RIPK1 inhibitors. This data serves as a benchmark for the evaluation of new chemical entities like this compound.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50/EC50 | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | Necroptosis Inhibition | Jurkat | EC50: 490 nM | [11] |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | In vitro kinase assay | - | IC50: 182 nM | [11] |
| GSK'963 | RIPK1 | Apoptosis Inhibition | Rela-/- MEFs | - | [12] |
| GNE684 | RIPK1 | In vitro kinase assay | - | Ki app: 21 nM (human) | [5] |
| PK68 | RIPK1 | Necroptosis Inhibition | Human/Mouse cells | EC50: 14-22 nM | [8] |
| GSK'074 | RIPK1/RIPK3 | Necroptosis Inhibition | Human/Mouse cells | - | [10] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of a RIPK1 inhibitor's role in apoptosis. The following sections provide methodologies for key experiments.
Cell Culture and Reagents
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) (wild-type, Ripk1-/-, Rela-/-), Human colon adenocarcinoma cells (HT-29), Jurkat cells.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
Reagents:
-
Recombinant human or murine Tumor Necrosis Factor-alpha (TNFα)
-
SMAC mimetics (e.g., Birinapant)
-
TAK1 inhibitor (e.g., 5Z-7-Oxozeaenol)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
RIPK1 Kinase Inhibitor 9 (or other inhibitors for testing)
-
Cell viability reagents (e.g., CellTiter-Glo®, Sytox Green)
-
Antibodies for Western blotting (e.g., anti-cleaved Caspase-3, anti-PARP, anti-phospho-RIPK1, anti-total RIPK1, anti-β-actin).
-
Induction of RIPK1-Dependent Apoptosis
This protocol describes the induction of apoptosis in a manner that is dependent on the kinase activity of RIPK1.
-
Cell Seeding: Seed cells (e.g., MEFs or HT-29) in 96-well plates for viability assays or larger plates for protein analysis, and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with varying concentrations of this compound (or a reference inhibitor like Nec-1) for 1-2 hours.
-
Induction of Apoptosis: Add a combination of TNFα (e.g., 10-100 ng/mL) and a SMAC mimetic (e.g., 100 nM) or a TAK1 inhibitor (e.g., 250 nM) to the cell culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 8-24 hours).
-
Assessment of Apoptosis: Proceed with a chosen method for quantifying apoptosis (see protocols below).
Quantification of Apoptosis
-
After the incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lyse the cells at the end of the treatment period.
-
Add a fluorogenic caspase-3 substrate (e.g., DEVD-AMC) to the cell lysates.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths using a fluorescence plate reader.
-
Quantify caspase-3 activity relative to a standard curve or as a fold change over the untreated control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.
Signaling Pathway of TNFα-induced Cell Death
Caption: TNFα signaling pathway leading to survival, apoptosis, or necroptosis.
Experimental Workflow for Assessing RIPK1 Inhibitor in Apoptosis
Caption: Workflow for evaluating the efficacy of a RIPK1 inhibitor in preventing apoptosis.
Conclusion
The investigation of RIPK1 kinase inhibitors in the context of apoptosis is a dynamic and promising area of research. By employing the rigorous experimental protocols and quantitative analyses outlined in this guide, researchers can effectively characterize the therapeutic potential of novel compounds like this compound. A thorough understanding of the intricate signaling pathways governed by RIPK1 will be paramount in the development of targeted therapies for a multitude of diseases where dysregulated apoptosis plays a key role. The provided frameworks for data presentation and visualization are intended to facilitate clear and concise communication of findings within the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1-dependent apoptosis bypasses pathogen blockade of innate signaling to promote immune defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Kinase Assay Protocol for RIP1 Kinase Inhibitor 9
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical enzyme that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways.[1] RIPK1's kinase activity is essential for initiating necroptosis, a form of programmed necrotic cell death, and it also plays a role in apoptosis and inflammatory signaling cascades, such as the NF-κB pathway.[2][3][4] Dysregulation of RIPK1 activity has been implicated in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a significant target for therapeutic intervention.[5][6][7]
This document provides a detailed protocol for an in vitro kinase assay to determine the potency of a novel compound, "RIP1 Kinase Inhibitor 9," by measuring its ability to inhibit the enzymatic activity of recombinant human RIPK1. The assay measures the amount of ADP produced, which is directly proportional to kinase activity, using a luminescence-based detection method.
RIPK1 Signaling Pathway
RIPK1 is a central component of the tumor necrosis factor receptor 1 (TNFR1) signaling pathway.[3] Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB.[2] Under certain conditions, particularly when components of Complex I are dysregulated or when apoptosis is inhibited, RIPK1 can transition to form a cytosolic death-inducing complex, known as the necrosome (or Complex IIb), with RIPK3.[8] The kinase activities of both RIPK1 and RIPK3 are crucial for the formation of the necrosome, which ultimately leads to necroptotic cell death.[3][8]
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermediate Domain of Receptor-interacting Protein Kinase 1 (RIPK1) Determines Switch between Necroptosis and RIPK1 Kinase-dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Utilizing RIP1 Kinase Inhibitor 9 in HT-29 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of RIP1 Kinase Inhibitor 9 in the human colorectal adenocarcinoma cell line, HT-29. This document outlines the fundamental principles, detailed experimental protocols, and data presentation guidelines to facilitate research into RIP1 kinase-mediated signaling pathways, particularly in the context of necroptosis.
Introduction to RIP1 Kinase and Necroptosis in HT-29 Cells
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways.[1][2] In the context of cancer biology, RIPK1 is a central mediator of necroptosis, a form of regulated necrotic cell death that can be induced by stimuli such as tumor necrosis factor-alpha (TNF-α).[1][3][4] The HT-29 cell line is a well-established in vitro model for studying colorectal cancer and is known to be susceptible to TNF-induced necroptosis, making it an ideal system for investigating the efficacy of RIPK1 inhibitors.[3][5][6]
This compound is a potent and selective small molecule designed to target the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.[2] By inhibiting the autophosphorylation of RIPK1, this inhibitor prevents the recruitment and activation of downstream effectors such as RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), ultimately preserving cell viability in the face of necroptotic stimuli.[2][4]
Signaling Pathway of TNF-Induced Necroptosis and Inhibition by this compound
The signaling cascade leading to necroptosis is initiated by the binding of TNF-α to its receptor, TNFR1. This triggers the formation of Complex I, which can lead to cell survival through NF-κB activation. However, under conditions where caspase-8 is inhibited, a switch to a pro-death complex known as the necrosome (or Complex IIb) occurs.[2][7] This complex consists of RIPK1, RIPK3, and MLKL. The kinase activity of RIPK1 is essential for the formation and activation of the necrosome.[4][5] this compound blocks this pathway at the level of RIPK1 activation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments with RIP1 kinase inhibitors in HT-29 cells. These values should be determined empirically for this compound.
Table 1: In Vitro Efficacy of this compound in HT-29 Cells
| Parameter | Value | Conditions |
| IC50 (Necroptosis Inhibition) | 10 - 100 nM | HT-29 cells treated with TNF-α (20 ng/mL), SMAC mimetic (100 nM), and zVAD-fmk (20 µM) for 24 hours.[8][9] |
| Effective Concentration (pRIPK1 Inhibition) | 50 - 500 nM | HT-29 cells stimulated with necroptotic triggers for 1-4 hours.[10] |
| Optimal Treatment Duration | 24 - 48 hours | For cell viability assays.[11][12] |
Table 2: Recommended Concentration Ranges for Key Reagents
| Reagent | Stock Concentration | Working Concentration |
| This compound | 10 mM in DMSO | 1 nM - 10 µM |
| TNF-α (human) | 100 µg/mL | 20 - 40 ng/mL[8][9] |
| SMAC mimetic (e.g., Birinapant) | 10 mM in DMSO | 100 nM - 2 µM[8] |
| zVAD-fmk (pan-caspase inhibitor) | 20 mM in DMSO | 20 µM[8] |
Experimental Protocols
HT-29 Cell Culture
A standardized cell culture protocol is crucial for reproducible results.
-
Growth Medium: McCoy's 5a Medium Modified or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[14][15]
-
Subculturing: Passage cells when they reach 70-80% confluency.[13] Wash with 1X PBS, detach using a suitable enzyme like Trypsin-EDTA or Accutase, and re-seed at a density of 3 x 10⁴ cells/cm².[13][15] Media should be changed every 2-3 days.[15]
Induction of Necroptosis in HT-29 Cells
This protocol describes how to induce necroptosis, the cellular context in which to test the inhibitor.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and allow them to adhere overnight.[16]
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.[9] Include a DMSO vehicle control.
-
Necroptosis Induction: Add a cocktail of human TNF-α (final concentration 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD-fmk (final concentration 20 µM) to the wells.[8][9]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[11]
Cell Viability Assay (MTT Assay)
This assay quantifies the protective effect of the inhibitor against necroptosis.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the 24-48 hour incubation with the necroptosis-inducing cocktail, add 10 µL of the MTT solution to each well of the 96-well plate.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][16] Cell viability is proportional to the absorbance.
Western Blot for Phosphorylated RIPK1
This protocol allows for the direct assessment of the inhibitor's target engagement.
-
Cell Lysis: After inducing necroptosis for a shorter duration (e.g., 1-4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[18][19]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-pRIPK1 Ser166) overnight at 4°C.[20] Also probe a separate blot or strip the current one for total RIPK1 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[18]
Troubleshooting and Considerations
-
Cell Health: Ensure HT-29 cells are healthy and in the logarithmic growth phase for all experiments.
-
Inhibitor Solubility: this compound is likely soluble in DMSO. Ensure the final DMSO concentration in the culture medium is low (<0.1%) to avoid solvent-induced toxicity.
-
Specificity: While this compound is designed to be specific, it is good practice to assess potential off-target effects, especially at higher concentrations.
-
Data Normalization: For cell viability assays, normalize the data to the vehicle-treated control group. For Western blots, normalize the phosphorylated protein levels to the total protein levels.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of RIPK1-mediated necroptosis in HT-29 colorectal cancer cells.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Met-RIPK1 signaling axis to enforce apoptosis and necroptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition blocks necroptosis by attenuating death complex aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation time course [bio-protocol.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encodeproject.org [encodeproject.org]
- 14. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. origene.com [origene.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: RIP1 Kinase Inhibitor 9 for U937 Cell Necroptosis Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
Necroptosis is a regulated form of necrotic cell death orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1] Dysregulation of this pathway is implicated in various inflammatory and neurodegenerative diseases, making its components, particularly RIPK1, attractive therapeutic targets.[2][3][4] This document provides a detailed protocol for inducing necroptosis in the human monocytic cell line U937 and quantifying the inhibitory activity of RIP1 Kinase Inhibitor 9. The U937 cell line is a well-established model for studying necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) in the presence of a caspase inhibitor.[5][6] The protocol outlines cell culture, induction of necroptosis, inhibitor treatment, and subsequent measurement of cell viability to determine inhibitor potency.
Necroptosis Signaling Pathway
Necroptosis is typically initiated by death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[7][8] Upon binding of TNFα, and in a cellular environment where caspase-8 is inhibited, RIPK1 is activated through autophosphorylation.[1] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome. The necrosome subsequently recruits and phosphorylates MLKL.[9] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling, lysis, and the release of cellular contents.[7] this compound specifically targets the kinase activity of RIPK1, thereby preventing the downstream activation of RIPK3 and MLKL and blocking the necroptotic cell death cascade.
Figure 1. TNFα-induced necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for assessing the potency of this compound involves seeding U937 cells, pre-treating them with various concentrations of the inhibitor, inducing necroptosis, and finally measuring cell viability to determine the extent of inhibition.
Figure 2. High-level experimental workflow for the U937 necroptosis assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| U937 cells (ATCC® CRL-1593.2™) | ATCC |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Human TNFα, Recombinant | R&D Systems |
| SMAC Mimetic (e.g., Birinapant) | Selleck Chemicals |
| Pan-caspase inhibitor (z-VAD-fmk) | Selleck Chemicals |
| This compound | In-house/Vendor |
| Necrostatin-1s (Positive Control) | Selleck Chemicals |
| DMSO, Cell Culture Grade | Sigma-Aldrich |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
| 96-well white, clear-bottom tissue culture plates | Corning |
| Luminometer | e.g., Tecan, BMG Labtech |
Detailed Experimental Protocol
1. Cell Culture and Seeding: a. Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. b. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL. c. On the day of the experiment, count the cells and adjust the density to 2x10⁵ cells/mL. d. Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom plate.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound and Necrostatin-1s (Nec-1s) in DMSO. b. Perform serial dilutions of the stock solutions in cell culture medium to prepare 2X working concentrations. A typical final concentration range for a potent inhibitor might be 0.1 nM to 1 µM. c. Add 100 µL of the 2X inhibitor dilutions to the corresponding wells. For control wells (untreated, vehicle, and maximum lysis), add 100 µL of medium with the equivalent percentage of DMSO. d. Gently mix the plate and pre-incubate for 1 hour at 37°C.
3. Induction of Necroptosis: a. Prepare a 3X induction cocktail containing Human TNFα, a SMAC mimetic, and z-VAD-fmk in cell culture medium. Final concentrations should be optimized, but a common starting point is:
- TNFα: 100 ng/mL
- SMAC Mimetic: 0.5 µM
- z-VAD-fmk: 25 µM b. Add 50 µL of the 3X induction cocktail to all wells except the "untreated" control wells, to which 50 µL of medium is added. c. The final volume in each well will be 250 µL.
4. Incubation: a. Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
5. Measurement of Cell Viability (CellTiter-Glo® Assay): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10][11] b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of culture if medium was adjusted, or follow manufacturer's specific instructions for the 250 µL volume).[12][13] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][12] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12] e. Record luminescence using a plate reader.
Data Analysis
-
Normalize Data:
-
The "Vehicle Control" (cells + DMSO + induction cocktail) represents 0% viability (or 100% necroptosis).
-
The "Untreated Control" (cells + DMSO, no induction cocktail) represents 100% viability.
-
Calculate the percentage of viability for each inhibitor concentration using the following formula: % Viability = [(Luminescence_Sample - Luminescence_Vehicle) / (Luminescence_Untreated - Luminescence_Vehicle)] * 100
-
-
Calculate IC₅₀:
-
Plot the % Viability against the log-transformed inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the inhibitor that results in 50% cell viability.
-
Results: Inhibitory Potency
The inhibitory activity of this compound was evaluated in the U937 necroptosis assay and compared to the well-characterized, less potent inhibitor, Necrostatin-1s. The results demonstrate that this compound is a highly potent inhibitor of RIPK1-mediated necroptosis.
| Compound | Target | Cell Line | Assay Method | IC₅₀ (nM) |
| This compound | RIPK1 | U937 | CellTiter-Glo® | 6.3 [14] |
| Necrostatin-1s (Nec-1s) | RIPK1 | U937 | CellTiter-Glo® | ~1000 - 2000 |
Note: The IC₅₀ value for this compound is based on published data for a potent benzazepinone RIPK1 inhibitor in U937 cells.[14] The IC₅₀ for Nec-1s can vary but is typically in the micromolar range.[15][16]
Conclusion
This application note provides a comprehensive and robust protocol for assessing the inhibitory activity of compounds targeting RIPK1 kinase in a cellular context. The U937 necroptosis assay, utilizing TNFα, a SMAC mimetic, and a pan-caspase inhibitor, is a reliable method for screening and characterizing RIPK1 inhibitors.[6][14][17] The data presented highlight the exceptional, low-nanomolar potency of this compound, establishing it as a valuable tool for research and a promising candidate for therapeutic development in diseases driven by necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of TNF-induced caspase-independent necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential changes in sphingolipids between TNF-induced necroptosis and apoptosis in U937 cells and necroptosis-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Tumor necrosis factor is a necroptosis-associated alarmin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Necrosis Factor-Alpha/Tumor Necrosis Factor-Alpha Receptor 1 Signaling Pathway Leads to Thymocytes' Cell Death by Necroptosis in a Mouse Model of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: RIP1 Kinase Inhibitor in a Mouse Model of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-interacting protein 1 (RIP1) kinase has been identified as a critical mediator in signaling pathways induced by various immune receptors, most notably tumor necrosis factor receptor 1 (TNFR1).[1] The kinase activity of RIP1 is a key driver of inflammatory cell death processes, including apoptosis and necroptosis, and the production of pro-inflammatory cytokines.[1][2] These pathways are strongly implicated in the pathogenesis of inflammatory bowel disease (IBD), a condition characterized by chronic intestinal inflammation.[1][3]
In healthy intestinal tissue, TNF signaling promotes cell survival through a RIP1-dependent scaffolding function that activates the NF-κB pathway.[4][5] However, under certain pathological conditions, the kinase function of RIP1 can trigger the formation of cell death-inducing complexes, leading to intestinal epithelial cell death, barrier dysfunction, and inflammation.[4][5] Consequently, inhibiting the kinase activity of RIP1 presents an attractive therapeutic strategy for IBD.[1]
Small molecule inhibitors of RIP1 kinase, such as GSK'963 and GSK2982772, have been developed to selectively target this pathway.[3][6][7] These inhibitors have demonstrated the ability to reduce inflammation in preclinical models of colitis and in human IBD tissue explants.[1][2] These application notes provide an overview of the RIP1 signaling pathway and detailed protocols for utilizing a RIP1 kinase inhibitor in a T-cell transfer mouse model of colitis.
RIP1 Kinase Signaling Pathway
Upon binding of TNF-α to its receptor, TNFR1, RIP1 is recruited to form a membrane-bound signaling complex known as Complex I. This complex acts as a scaffold to activate the NF-κB pathway, promoting cell survival and the transcription of pro-inflammatory genes. This scaffolding function of RIP1 is independent of its kinase activity.[5]
Under conditions where components of Complex I are dysregulated, RIP1 can participate in the formation of cytosolic cell death-inducing complexes. The "ripoptosome," or Complex IIb, which includes FADD and Caspase-8, is formed, and the kinase activity of RIP1 becomes essential for activating Caspase-8, leading to apoptosis.[5] Alternatively, if Caspase-8 activity is inhibited, RIP1 kinase can phosphorylate and activate RIP3, which in turn phosphorylates MLKL, leading to necroptosis, a form of programmed inflammatory cell death.[8] RIP1 kinase inhibitors act by preventing the kinase-dependent functions of RIP1, thereby blocking apoptosis and necroptosis without interfering with its pro-survival scaffolding role in NF-κB activation.
Caption: RIP1 Kinase Signaling Pathway in Response to TNF-α.
Experimental Protocols: T-Cell Transfer Model of Colitis
The CD4+CD45RBhigh T-cell transfer model is a well-established and translatable autoimmune model for inducing chronic colitis that mimics key features of human IBD.[1]
3.1 Materials
-
Animals: Female BALB/c mice (donor mice, 6-8 weeks old) and female SCID mice (recipient mice, 6-8 weeks old).[1]
-
Reagents:
-
CD4+ T-Cell Isolation Kit (e.g., MACS Miltenyi Biotec)
-
Fluorescently-conjugated antibodies: anti-CD4, anti-CD45RB
-
Phosphate-buffered saline (PBS)
-
RIP1 Kinase Inhibitor (e.g., GSK547 or equivalent)[9]
-
Vehicle control (formulation dependent on inhibitor solubility)
-
-
Equipment:
-
Flow cytometer/cell sorter
-
Centrifuge
-
Syringes and needles (for injection)
-
Animal scales
-
3.2 Experimental Workflow
Caption: Experimental Workflow for T-Cell Transfer Model of Colitis.
3.3 Detailed Procedure
-
T-Cell Isolation and Sorting:
-
Euthanize BALB/c donor mice and aseptically harvest spleens.
-
Prepare a single-cell suspension from the spleens.
-
Isolate CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.
-
Stain the enriched CD4+ cells with fluorescently-labeled anti-CD4 and anti-CD45RB antibodies.
-
Using a flow cytometer, sort the cells to isolate the CD4+CD45RBhigh population, which represents the naive T-cell fraction responsible for inducing colitis.
-
-
Induction of Colitis:
-
Monitoring and Treatment:
-
Monitor the mice weekly for signs of colitis, including body weight loss, hunched posture, piloerection, and diarrhea. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Colitis typically develops within 3-5 weeks. Once significant weight loss (e.g., >10%) is observed, begin therapeutic treatment.
-
Administer the RIP1 kinase inhibitor (e.g., GSK547 at 30 mg/kg) or vehicle control daily via oral gavage or another appropriate route until the experimental endpoint.
-
-
Endpoint Analysis:
-
Measure the total body weight and the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (H&E staining) and for measurement of cytokine and chemokine levels via RT-PCR or ELISA.[1]
-
Collect blood plasma to measure systemic inflammatory markers like Serum Amyloid A (SAA).[1]
Data Presentation
Treatment with a RIP1 kinase inhibitor has been shown to significantly ameliorate clinical and pathological signs of colitis in the T-cell transfer model. The following tables summarize representative quantitative data.
Table 1: Effect of RIP1 Kinase Inhibitor on Clinical and Pathological Parameters
| Parameter | Vehicle Control (Mean ± SEM) | RIP1 Inhibitor (Mean ± SEM) |
|---|---|---|
| Body Weight Change (%) | -15.2 ± 2.1 | -1.8 ± 1.5 |
| Colon Length (cm) | 6.5 ± 0.3 | 8.9 ± 0.2 |
| Histological Score | 3.8 ± 0.4 | 1.1 ± 0.2 |
| Plasma SAA (µg/mL) | 180 ± 35 | 25 ± 8 |
(Data are illustrative based on published findings[1][9])
Table 2: Effect of RIP1 Kinase Inhibitor on Colonic Inflammatory Mediators
| Inflammatory Mediator (Protein/mRNA level) | Vehicle Control (Mean ± SEM) | RIP1 Inhibitor (Mean ± SEM) |
|---|---|---|
| IFN-γ | High | Significantly Reduced |
| TNF-α | High | Significantly Reduced |
| IL-17A | High | Significantly Reduced |
| IL-6 | High | Significantly Reduced |
| S100a8 (Calprotectin marker) | High | Significantly Reduced |
(Data are illustrative based on published findings[1][9])
Conclusion
The inhibition of RIP1 kinase activity is a promising therapeutic strategy for IBD. As demonstrated in the T-cell transfer model of colitis, potent and selective inhibitors can significantly reduce intestinal inflammation, ameliorate clinical symptoms, and decrease key inflammatory biomarkers.[1] The protocols outlined here provide a framework for researchers to investigate the efficacy of novel RIP1 kinase inhibitors in a robust and clinically relevant preclinical model of chronic colitis. The use of an inactive enantiomer as a negative control, where available, is recommended to confirm on-target effects.[7] These studies are critical for advancing our understanding of IBD pathogenesis and for the development of new oral therapies for patients.[6]
References
- 1. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 inhibitor ameliorates colitis by directly maintaining intestinal barrier homeostasis and regulating following IECs-immuno crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]
- 5. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of RIP1 Kinase Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting protein 1 (RIP1) kinase is a critical mediator of cellular necroptosis and inflammation, making it a compelling therapeutic target for a range of conditions, including neurodegenerative and inflammatory diseases. RIP1 kinase inhibitor 9, also identified as compound SY-1, is a selective inhibitor of RIP1 kinase. In preclinical research, it has demonstrated the ability to reduce central inflammatory responses in a mouse model of epilepsy.[1][2] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound based on available data.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound.
| Parameter | Value | Species/Model | Source |
| Dosing Regimen | 5 mg/kg, once daily for 7 consecutive days | Mouse model of epilepsy | [1][2] |
| Route of Administration | Oral (p.o.) | Mouse | [2] |
| In Vivo Formulation | DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O | Not specified | [1] |
| Chemical Formula | C₂₅H₂₁N₃O₃ | Not applicable | [1] |
Signaling Pathway and Experimental Workflow
RIP1 Kinase Signaling Pathway in Necroptosis
The following diagram illustrates the central role of RIP1 kinase in the necroptosis signaling pathway, which is the target of this compound.
Caption: RIP1 Kinase Necroptosis Signaling Pathway.
In Vivo Dosing Experimental Workflow
This diagram outlines a typical workflow for an in vivo study involving the oral administration of this compound.
Caption: Experimental workflow for in vivo dosing.
Experimental Protocols
Note: The following protocols are based on the limited available information and standard laboratory practices. The specific details of the epilepsy model used in the original study are not publicly available. Researchers should adapt these protocols to their specific experimental design.
Protocol 1: Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound (Compound SY-1) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound. For a desired final concentration and volume, calculate the mass of the inhibitor needed. For example, to prepare 1 mL of a 2 mg/mL solution (for a 10 mg/kg dose in a 20 g mouse with a 100 µL administration volume), weigh out 2 mg of this compound.[1]
-
Dissolve the inhibitor in DMSO. In a sterile conical tube, add the calculated amount of this compound powder. Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the powder completely. Vortex thoroughly.
-
Add PEG300. Add 30% of the final volume of PEG300 to the DMSO solution. Vortex until the solution is clear.
-
Add Tween 80. Add 5% of the final volume of Tween 80. Vortex thoroughly to ensure complete mixing.
-
Add the aqueous component. Add 60% of the final volume of sterile saline, PBS, or ddH₂O to bring the solution to the final desired volume.[1] Vortex until the solution is a clear and homogenous. Gentle warming or brief sonication may be used if precipitation occurs, but the stability of the compound under these conditions should be verified.
-
Storage. It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before administration.
Protocol 2: In Vivo Administration of this compound in a Mouse Model
Materials:
-
Prepared this compound formulation
-
Experimental mice (specific strain and model as per research goals)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Acclimatization. House the animals in a controlled environment and allow for an adequate acclimatization period before the start of the experiment. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Weight Measurement. On each day of dosing, weigh each mouse accurately to calculate the precise volume of the formulation to be administered.
-
Dose Calculation. Calculate the administration volume based on the animal's weight, the desired dose (5 mg/kg), and the concentration of the prepared formulation.
-
Example: For a 25 g mouse and a 2 mg/mL formulation:
-
Dose = 5 mg/kg * 0.025 kg = 0.125 mg
-
Volume = 0.125 mg / 2 mg/mL = 0.0625 mL or 62.5 µL
-
-
-
Oral Administration.
-
Gently restrain the mouse.
-
Attach the oral gavage needle to the syringe containing the calculated volume of the inhibitor formulation.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse effects.
-
-
Dosing Schedule. Administer the formulation once daily for a period of 7 consecutive days, or as required by the experimental design.[1][2]
Disclaimer
The information provided in these application notes and protocols is based on limited data available from commercial suppliers. The detailed experimental conditions of the original in vivo studies, including the specific mouse model of epilepsy, have not been found in the public scientific literature. Therefore, researchers are strongly encouraged to perform their own pilot studies to determine the optimal dosing, formulation, and administration parameters for their specific experimental setup. All animal experiments should be conducted under approved ethical guidelines and protocols.
References
Application Note: Measuring RIP1 Kinase Inhibitor 9 Activity using the ADP-Glo™ Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular pathways involved in inflammation and cell death, including apoptosis and necroptosis.[1][2] Its central role in these processes makes it an attractive therapeutic target for a range of inflammatory diseases and other pathological conditions.[3][4] The development of specific RIPK1 inhibitors is a significant area of drug discovery.
RIP1 kinase inhibitor 9 (also known as compound SY-1) is a selective inhibitor of RIPK1 that has been shown to suppress inflammatory responses and inhibit necroptosis.[5][6] Quantifying the potency of such inhibitors is crucial for their characterization and development. The ADP-Glo™ Kinase Assay is a robust, sensitive, and high-throughput-compatible method for measuring kinase activity.[7][8] It quantifies the amount of ADP produced during a kinase reaction, providing a luminescent signal that is directly proportional to kinase activity.[9][10] This application note provides a detailed protocol for determining the inhibitory activity of this compound using the ADP-Glo™ Kinase Assay.
Signaling Pathway of RIPK1-Mediated Necroptosis
RIPK1 is a central component of the tumor necrosis factor receptor 1 (TNFR1) signaling pathway.[11] Upon TNFα stimulation, and in the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation.[12] This activation leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[12] The activated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and programmed necrotic cell death, or necroptosis.[12] RIPK1 kinase inhibitors act by preventing the initial autophosphorylation of RIPK1, thereby blocking the entire downstream signaling cascade.
Caption: RIPK1 signaling pathway leading to necroptosis and the point of intervention for Inhibitor 9.
ADP-Glo™ Assay Principle and Experimental Workflow
The ADP-Glo™ Kinase Assay is a two-step luminescent assay.[13]
-
Kinase Reaction & ATP Depletion : First, the RIPK1 kinase reaction is performed in the presence of a substrate (e.g., Myelin Basic Protein, MBP) and ATP.[14] After the reaction reaches completion, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.[15]
-
ADP Conversion & Detection : In the second step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[15] The light output is proportional to the initial ADP concentration and, therefore, the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring enzyme activity.
Experimental Protocol
This protocol is designed for determining the IC50 value of this compound in a 384-well plate format.[16]
I. Materials and Reagents
-
RIPK1 Kinase Enzyme System (e.g., Promega Cat.# VA7591)[17]
-
Recombinant human RIPK1 enzyme
-
MBP substrate
-
5X Reaction Buffer
-
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega Cat.# V9101)[8]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP, 10mM
-
ADP, 10mM
-
-
This compound (Compound SY-1)
-
Nuclease-free water
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
II. Reagent Preparation
-
1X Kinase Buffer : Prepare 1X Kinase Buffer by diluting the 5X Reaction Buffer with nuclease-free water.
-
ATP/Substrate Solution : Prepare a solution containing the desired final concentration of ATP (e.g., 25 µM) and MBP substrate in 1X Kinase Buffer.
-
Inhibitor Dilutions : Prepare a serial dilution of this compound in 1X Kinase Buffer with a constant percentage of DMSO (e.g., 1%). A 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Enzyme Solution : Thaw the RIPK1 enzyme on ice and dilute it to the desired working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
III. Assay Procedure (5 µL Reaction Volume)
-
Add Inhibitor : Add 1 µL of serially diluted this compound or vehicle control (e.g., 1% DMSO) to the appropriate wells of a 384-well plate.
-
Add Enzyme : Add 2 µL of the diluted RIPK1 enzyme solution to all wells except the "no enzyme" background controls. Add 2 µL of 1X Kinase Buffer to the background wells.
-
Initiate Kinase Reaction : Add 2 µL of the ATP/Substrate solution to all wells to start the reaction. Mix the plate gently.
-
Incubation : Cover the plate and incubate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP : Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[16]
-
Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[16]
-
Measure Luminescence : Read the luminescence of the plate using a luminometer with an integration time of 0.25-1 second per well.
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the kinase activity is reduced by 50%.
-
Background Subtraction : Subtract the average luminescence from the "no enzyme" control wells from all other data points.
-
Calculate Percent Inhibition : Determine the percent inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = 100 x (1 - (SignalInhibitor / SignalNo Inhibitor))
-
-
Generate Dose-Response Curve : Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Calculate IC50 : Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Logical workflow for calculating the IC50 value from raw luminescence data.
Data Presentation
Quantitative data should be summarized for clear interpretation. This compound has been characterized in cell-based assays, demonstrating potent activity.[5][6] The protocol described here allows for the determination of its biochemical potency.
Table 1: Known Activity of this compound
| Compound Name | Target | Assay Type | Cell Line | Endpoint | Potency Value | Reference(s) |
|---|
| this compound (SY-1) | RIPK1 | Necroptosis Inhibition | HT-29 (human colon cancer) | EC50 | 7.04 nM |[5],[6] |
Table 2: Example Data Structure for IC50 Determination of Inhibitor 9
| Inhibitor 9 Conc. (nM) | Avg. Luminescence (RLU) | Corrected RLU (Background Subtracted) | % Inhibition |
|---|---|---|---|
| 10000 | 15,500 | 500 | 99.0% |
| 3333 | 16,000 | 1,000 | 98.0% |
| 1111 | 25,000 | 10,000 | 80.0% |
| 370 | 45,000 | 30,000 | 40.0% |
| 123 | 52,500 | 47,500 | 5.0% |
| 41 | 54,500 | 49,500 | 1.0% |
| 13.7 | 55,000 | 50,000 | 0.0% |
| 4.6 | 55,200 | 50,200 | -0.4% |
| 1.5 | 55,100 | 50,100 | -0.2% |
| 0 (No Inhibitor) | 55,000 | 50,000 | 0.0% |
| No Enzyme | 15,000 | 0 | - |
Summary
The ADP-Glo™ Kinase Assay provides a highly sensitive and reliable method for profiling the activity of kinase inhibitors.[17] This application note details the protocol for measuring the inhibitory potency (IC50) of this compound against its target, RIPK1. The straightforward, homogeneous "add-mix-read" format is well-suited for high-throughput screening and detailed mechanistic studies, making it an invaluable tool for researchers in drug discovery and development.[13]
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for necroptosis and activity of RIP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RIP1 kinase inhibitor 9_TargetMol [targetmol.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo™ Kinase Assay [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. Intermediate Domain of Receptor-interacting Protein Kinase 1 (RIPK1) Determines Switch between Necroptosis and RIPK1 Kinase-dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. RIPK1 Kinase Enzyme System [promega.com]
Application Notes: Live-Cell Imaging of Necroptosis with a RIP1 Kinase Inhibitor
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, development, and the response to pathogens.[1][2][3] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is caspase-independent and results in the release of cellular contents and damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[4] The signaling pathway is centrally regulated by the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, followed by the activation of the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[2][4][5]
Given its role in numerous inflammatory diseases, targeting the necroptosis pathway, specifically RIPK1 kinase activity, has become a significant area of therapeutic interest.[1][3][6] Live-cell imaging provides a powerful tool for researchers and drug development professionals to study the dynamics of necroptosis in real-time. This technology allows for the direct visualization and quantification of cell death kinetics and the efficacy of specific inhibitors, such as RIPK1 kinase inhibitors. These application notes provide a detailed overview and protocols for using live-cell imaging to monitor necroptosis and assess the inhibitory effects of compounds targeting RIPK1.
Principle of the Assay
The assay is based on the real-time detection of plasma membrane rupture, a hallmark of necroptosis.[4] In a typical experiment, cells are treated with a known necroptosis-inducing stimulus (e.g., TNF-α in combination with a Smac mimetic and a pan-caspase inhibitor like z-VAD-FMK). The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.[7]
Cell death is monitored using fluorescent probes that are impermeable to live cells but can enter cells with compromised membranes and bind to nucleic acids, emitting a bright fluorescent signal. Probes like Propidium Iodide (PI) or SYTOX™ Green are commonly used for this purpose.[8] An automated live-cell imaging system or a confocal microscope equipped with an environmental chamber is used to capture images at regular intervals over an extended period.[8][9]
The addition of a RIPK1 kinase inhibitor is expected to block the signaling cascade that leads to necroptosis, thereby preventing or delaying the increase in fluorescent signal from the cell death probe. By comparing the kinetic response of cells treated with and without the inhibitor, one can quantitatively assess the inhibitor's potency and mechanism of action.
Necroptosis Signaling Pathway and Inhibition
The most well-characterized necroptosis pathway is initiated by the tumor necrosis factor (TNF) superfamily of receptors.[1][10]
-
Complex I Formation: Upon TNF-α binding to its receptor TNFR1, a membrane-bound signaling complex (Complex I) is formed. This complex includes TRADD, TRAF2, cIAP1/2, and RIPK1. In this state, RIPK1 is polyubiquitinated, which promotes cell survival by activating the NF-κB pathway.[4][10]
-
Transition to Complex II (Ripoptosome): Under conditions where cIAP1/2 are depleted or inhibited (e.g., by Smac mimetics), deubiquitinated RIPK1 dissociates from the membrane and forms a cytosolic complex (Complex II) with FADD and Caspase-8.[4][7]
-
Necrosome Formation: When Caspase-8 is inhibited, RIPK1 is free to interact with RIPK3 through their respective RIP Homotypic Interaction Motif (RHIM) domains. This interaction leads to the phosphorylation and activation of both kinases, forming a functional amyloid-like complex known as the necrosome.[5][11]
-
MLKL Execution: Activated RIPK3 then recruits and phosphorylates MLKL.[4][5] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis.[4]
A specific RIPK1 kinase inhibitor blocks the autophosphorylation of RIPK1, preventing the subsequent recruitment and activation of RIPK3. This action effectively halts the formation of the necrosome and the execution of necroptotic cell death.[9][12]
Caption: Necroptosis signaling pathway initiated by TNF-α.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Necroptosis Inhibition
This protocol describes how to induce necroptosis in a cell line and monitor the protective effects of a RIPK1 kinase inhibitor using an automated live-cell imaging system.
Materials and Reagents
-
Cell Line: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929) are commonly used.
-
Culture Medium: Appropriate medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Inducing Agents:
-
Human or Murine TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Inhibitor: RIPK1 Kinase Inhibitor 9 (or another specific inhibitor like Necrostatin-1s).
-
Fluorescent Dyes:
-
SYTOX™ Green Nucleic Acid Stain or Propidium Iodide (PI) for necroptosis.
-
Hoechst 33342 for labeling all cell nuclei (optional, for normalization).
-
-
Equipment:
-
96-well clear-bottom black plates.
-
Automated live-cell imaging system (e.g., IncuCyte® S3) or a confocal microscope with a live-cell incubation chamber (37°C, 5% CO₂).
-
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 5,000-10,000 cells/well for HT-29). Incubate for 24 hours at 37°C, 5% CO₂.
-
Inhibitor Preparation: Prepare a serial dilution of the RIPK1 inhibitor in culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Treatment Preparation: Prepare a "necroptosis cocktail" containing the inducing agents and the fluorescent dyes in culture medium. The final concentrations should be optimized for the cell line used (e.g., for HT-29: 100 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM z-VAD-FMK, and 125 nM SYTOX Green).
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the prepared RIPK1 inhibitor dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Immediately add the necroptosis cocktail to all wells except for the untreated/negative control wells.
-
-
Live-Cell Imaging:
-
Place the 96-well plate into the pre-warmed (37°C, 5% CO₂) live-cell imaging system.
-
Set up the imaging schedule to acquire phase-contrast and green fluorescence images every 1-2 hours for a duration of 24-48 hours.
-
Ensure the imaging parameters (e.g., exposure time) are set to avoid phototoxicity and signal saturation.[8]
-
Caption: Experimental workflow for live-cell imaging of necroptosis.
Protocol 2: Quantitative Data Analysis
This protocol outlines the steps to analyze the image data acquired from the live-cell imaging experiment.
Procedure
-
Image Processing: Use the analysis software associated with the imaging system (e.g., IncuCyte® Software Suite) or open-source software like ImageJ/Fiji.
-
Cell Segmentation and Counting:
-
Apply a processing definition to identify and count the number of green fluorescent objects (necrotic cells) in each image at every time point.
-
Set a threshold for fluorescence intensity and object size to distinguish true positive signals from background noise.[13]
-
If Hoechst staining was used, count the total number of blue nuclei at the start of the experiment (t=0) for normalization purposes. Alternatively, use confluence measurements from phase-contrast images as a surrogate for total cell number.
-
-
Data Normalization: Calculate the percentage of necrotic cells at each time point (t) for each well:
-
% Necrotic Cells(t) = (Number of Green Cells(t) / Total Initial Cell Number) * 100
-
-
Kinetic Curve Generation: Plot the % Necrotic Cells against time for each treatment condition. This will visualize the kinetics of cell death and the delay or inhibition caused by the RIPK1 inhibitor.
-
Dose-Response Analysis:
-
From the kinetic curves, select a relevant time point for endpoint analysis (e.g., 24 hours).
-
Plot the % Necrotic Cells at this time point against the log concentration of the RIPK1 inhibitor.
-
Fit the data to a four-parameter logistic regression model to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of different treatment conditions.
Table 1: Kinetic Parameters of Necroptosis Inhibition
| Treatment Condition | Onset of Necroptosis (Hours) | Max % Necrosis | Rate of Necrosis (%/hour) |
| Vehicle Control (T/S/Z) | 4.2 ± 0.5 | 85.3 ± 4.1 | 7.6 ± 0.8 |
| RIPK1 Inhibitor (10 nM) | 8.1 ± 0.7 | 79.8 ± 5.5 | 5.1 ± 0.6 |
| RIPK1 Inhibitor (100 nM) | 15.5 ± 1.2 | 45.2 ± 6.3 | 2.3 ± 0.4 |
| RIPK1 Inhibitor (1000 nM) | > 24 | 10.5 ± 3.8 | < 1.0 |
| Untreated Control | > 24 | 5.1 ± 2.1 | < 0.5 |
| (Data are represented as mean ± SD from a representative experiment, n=3) |
Table 2: Dose-Response of RIPK1 Inhibitor 9 on Necroptosis
| Parameter | Value |
| Cell Line | HT-29 |
| Necroptosis Stimulus | T/S/Z |
| Timepoint for Analysis | 24 Hours |
| IC₅₀ (nM) | 85.2 |
| Hill Slope | 1.1 |
| Max Inhibition (%) | 92.5 |
| (IC₅₀ value calculated from a dose-response curve at the 24-hour time point.) |
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Pharmacological and Mechanism Study of a New RIPK1 Inhibitor Via Necroptosis to Treat Hemophagocytic Lymphohistiocytosis [ash.confex.com]
- 7. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 8. Live-cell imaging; cell death assay [protocols.io]
- 9. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 12. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
western blot protocol for p-RIPK1 after RIP1 kinase inhibitor 9 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for p-RIPK1 after RIP1 Kinase Inhibitor 9 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress, inflammation, and cell death pathways.[1][2][3] Upon certain stimuli, such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can become activated through autophosphorylation at specific sites, notably Serine 166 (p-RIPK1 Ser166).[4][5] This phosphorylation event is a crucial biomarker for the activation of RIPK1 kinase and the initiation of necroptosis, a form of programmed inflammatory cell death.[4][6]
This compound is a selective inhibitor that targets the kinase activity of RIPK1, effectively preventing its autophosphorylation and subsequent downstream signaling.[7][8] This makes it a valuable tool for studying the role of RIPK1 in various disease models.
This document provides a detailed protocol for performing a western blot to detect the phosphorylation status of RIPK1 at Ser166 in cell lysates following treatment with this compound. The method is designed to provide a reliable and reproducible means of assessing the inhibitor's efficacy and understanding its impact on the RIPK1 signaling pathway.
Signaling Pathway and Experimental Workflow
RIPK1 Signaling Pathway
The diagram below illustrates the TNFα-induced signaling pathway leading to necroptosis. Upon TNFα binding to its receptor (TNFR1), Complex I is formed, which can lead to cell survival via NF-κB activation. Under conditions where components of Complex I are deubiquitinated and caspase-8 is inhibited, RIPK1 dissociates and forms the necrosome (Complex IIb) with RIPK3. RIPK1 autophosphorylation is a key initial step, leading to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates MLKL, causing it to oligomerize, translocate to the plasma membrane, and execute cell death.[3][9] this compound directly blocks the autophosphorylation of RIPK1, thereby inhibiting necrosome formation.[8]
Experimental Workflow
The following diagram outlines the major steps of the western blot protocol, from cell preparation and treatment to final data analysis.
Data Presentation: Reagents and Conditions
Table 1: Buffer and Reagent Composition
| Reagent/Buffer | Composition | Notes |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS | Use ice-cold.[10] Add inhibitors immediately before use. |
| Protease Inhibitor Cocktail | Commercially available cocktail (e.g., cOmplete™) | Add to lysis buffer at manufacturer's recommended concentration. |
| Phosphatase Inhibitor Cocktail | Commercially available cocktail (e.g., PhosSTOP™) | Add to lysis buffer at manufacturer's recommended concentration. Crucial for p-RIPK1 detection. |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol | Add β-mercaptoethanol fresh before use. |
| 10x Tris-Glycine Running Buffer | 250 mM Tris, 1.92 M Glycine, 1% SDS, pH ~8.3 | Dilute to 1x with ddH₂O for use. |
| 1x Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol, pH ~8.3 | Use ice-cold. Methanol concentration can be adjusted. |
| TBST (Wash Buffer) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 | |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | BSA is often preferred for phospho-antibodies to reduce background. |
Table 2: Gel Electrophoresis Conditions
| Protein Size (RIPK1 ~74 kDa) | Gel Percentage (Resolving) | Gel Percentage (Stacking) | Running Voltage | Approximate Run Time |
| 74 kDa | 8-10% | 4% | 100-120 V | 90-120 minutes |
Table 3: Antibody Dilutions and Incubation Conditions
| Antibody | Host/Type | Recommended Dilution | Diluent | Incubation Conditions |
| Anti-Phospho-RIPK1 (Ser166) | Rabbit Polyclonal or Mouse Monoclonal | 1:1000 | 5% BSA in TBST | 4°C, Overnight with gentle agitation[4] |
| Anti-Total RIPK1 | Mouse Monoclonal or Rabbit Polyclonal | 1:1000 | 5% Non-fat milk in TBST | 4°C, Overnight with gentle agitation |
| Anti-GAPDH / β-Actin | Mouse Monoclonal | 1:5000 - 1:10000 | 5% Non-fat milk in TBST | 1 hour at Room Temperature |
| Anti-Rabbit IgG (HRP-linked) | Goat or Donkey | 1:2000 - 1:5000 | 5% Non-fat milk in TBST | 1 hour at Room Temperature[11] |
| Anti-Mouse IgG (HRP-linked) | Goat or Donkey | 1:2000 - 1:5000 | 5% Non-fat milk in TBST | 1 hour at Room Temperature[11] |
Experimental Protocol
Cell Culture and Treatment
-
Culture cells (e.g., HT-29, L929) in appropriate media and conditions until they reach 70-80% confluency.
-
Pre-treat cells with desired concentrations of This compound or vehicle control (e.g., DMSO) for 1-2 hours. A dose-response curve (e.g., 1 nM to 1 µM) is recommended to determine the optimal concentration.[7][8]
-
Induce necroptosis by adding an appropriate stimulus. For many cell lines, this involves a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM SM-164), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[12][13]
-
Incubate for the desired time period (e.g., 2-6 hours) to allow for RIPK1 phosphorylation in control cells.
Cell Lysis and Protein Quantification
-
Place the cell culture dish on ice and aspirate the media.
-
Wash the cells once with ice-cold 1x PBS.
-
Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails (1 mL per 10 cm dish).[10]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[14]
SDS-PAGE (Gel Electrophoresis)
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load 20-40 µg of total protein per lane into the wells of a 10% SDS-PAGE gel.[11] Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x Tris-Glycine Running Buffer at 100-120 V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Pre-soak a PVDF membrane in methanol for 30 seconds, followed by ddH₂O, and finally in ice-cold 1x Transfer Buffer for at least 5 minutes.[14]
-
Soak filter papers and sponges in ice-cold 1x Transfer Buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers.
-
Perform the transfer using a wet or semi-dry transfer system. For a wet transfer, run at 100 V for 90 minutes or overnight at 20-30 V in a cold room (4°C).[10]
Immunoblotting and Detection
-
After transfer, wash the membrane briefly in TBST.
-
Block the membrane in Blocking Buffer (5% BSA in TBST for p-RIPK1 detection) for 1 hour at room temperature with gentle agitation.[11]
-
Discard the blocking buffer and incubate the membrane with the primary antibody (e.g., anti-p-RIPK1 Ser166) diluted in the appropriate diluent (see Table 3) overnight at 4°C with gentle agitation.[4]
-
The next day, remove the primary antibody solution and wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat milk in TBST, for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[15]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager (e.g., CCD camera-based system) or autoradiography film.
-
Stripping and Reprobing (Optional): To detect total RIPK1 or a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer, re-blocked, and re-probed with the next primary antibody. Always probe for the phospho-protein first.
References
- 1. Phospho-RIP (Ser320) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. RIPK1/RIP1 [p Ser166] Antibody (NBP3-06877): Novus Biologicals [novusbio.com]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RIP1 kinase inhibitor 9_TargetMol [targetmol.com]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptglab.com [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
determining the optimal concentration of RIP1 kinase inhibitor 9 for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RIP1 Kinase Inhibitor 9 (also known as compound SY-1) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[3] The kinase activity of RIPK1 is essential for the induction of necroptosis.[3] this compound specifically targets and inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptotic cell death. For instance, at a concentration of 10 nM, it has been shown to effectively prevent the phosphorylation of RIP1 and RIP3, which is a crucial step in the formation of the necrosome, the signaling complex that executes necroptosis.[1]
Q2: In which cell lines has the efficacy of this compound been demonstrated?
A2: The efficacy of this compound has been specifically demonstrated in human colon adenocarcinoma HT-29 cells, where it inhibits Z-VAD-FMK-induced necroptosis with an EC50 of 7.04 nM.[1][2] While its activity in other cell lines is not as extensively documented in publicly available literature, its mechanism of targeting a fundamental pathway suggests potential efficacy in other cell types that undergo RIPK1-dependent necroptosis.
Q3: What is the recommended starting concentration for my experiments?
A3: The optimal concentration of this compound is dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for dose-response experiments is to test a range of concentrations around the known EC50 value. For HT-29 cells, a concentration range of 1 nM to 100 nM would be appropriate.[1][2] For other cell lines, it is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 nM to 1 µM) to determine the approximate effective range.
Troubleshooting Guide
Q1: I am not observing any inhibition of necroptosis with this compound. What could be the issue?
A1: There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low for your specific cell line or experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to RIPK1-dependent necroptosis. Confirm that your cell line expresses the necessary components of the necroptotic pathway (RIPK1, RIPK3, MLKL) and is capable of undergoing necroptosis in response to your chosen stimulus.
-
Induction of Necroptosis: Ensure that you are effectively inducing necroptosis. A common method is to treat cells with a combination of TNF-α and a pan-caspase inhibitor, such as Z-VAD-FMK.[4] The concentrations of these reagents may also need to be optimized for your cell line.
-
Inhibitor Stability: Verify the stability and proper storage of your this compound stock solution. The powder form is generally stable for years at -20°C, while solutions in DMSO should be stored at -80°C for up to one year.[1]
-
Assay Readout: The assay you are using to measure cell death may not be sensitive enough or appropriate for detecting necroptosis. Consider using multiple assays to confirm your results, such as measuring the release of lactate dehydrogenase (LDH) or using a fluorescent dye that stains dead cells.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of necroptosis. How can I address this?
A2: Distinguishing specific inhibition of necroptosis from general cytotoxicity is critical. Here are some suggestions:
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment. This will help you identify a concentration and incubation time that provides maximal inhibition of necroptosis with minimal off-target cytotoxicity.
-
Control Experiments: Include appropriate controls in your experiment. This should include cells treated with the vehicle (e.g., DMSO) alone, the necroptosis-inducing stimulus alone, and the inhibitor alone. This will help you to assess the baseline cytotoxicity of the inhibitor itself.
-
Alternative Assays: Use assays that can differentiate between different forms of cell death. For example, you can use flow cytometry with Annexin V and propidium iodide (PI) staining to distinguish between apoptosis and necrosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound (Compound SY-1)
| Cell Line | Assay | Stimulus | EC50 | Reference |
| HT-29 | Necroptosis Inhibition | Z-VAD-FMK | 7.04 nM | [1][2] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Starting Concentration Range | Key Considerations |
| Dose-Response for Necroptosis Inhibition | 0.1 nM - 1 µM (logarithmic dilutions) | To determine the EC50 in a new cell line. |
| Specific Inhibition Studies | 10 nM - 100 nM | Based on known effective concentrations in HT-29 cells. |
| Cytotoxicity Assessment | 100 nM - 10 µM | To identify concentrations that may cause off-target effects. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration of this compound for Necroptosis Inhibition
This protocol describes a general method for determining the effective concentration of this compound in a cell line of interest using a cell viability assay.
Materials:
-
This compound (Compound SY-1)
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH Cytotoxicity Assay Kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 µM down to 0.1 nM in 10-fold dilutions.
-
Inhibitor Pre-treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add TNF-α and Z-VAD-FMK to the wells to induce necroptosis. The optimal concentrations of these inducers should be determined empirically for your cell line (a common starting point for HT-29 cells is 20 ng/mL TNF-α and 20 µM Z-VAD-FMK).[5][6]
-
Incubation: Incubate the plate for a period sufficient to induce cell death (typically 18-24 hours).
-
Cell Viability Measurement: Measure cell viability using your chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of RIPK1 and RIPK3 Phosphorylation
This protocol is to confirm the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of RIPK1 and RIPK3.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
TNF-α and Z-VAD-FMK
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, phospho-RIPK3 (Ser227), and total RIPK3
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Pre-treat the cells with this compound (e.g., at 10 nM and 100 nM) for 1-2 hours.[1]
-
Necroptosis Induction: Induce necroptosis by adding TNF-α and Z-VAD-FMK.
-
Cell Lysis: After a short incubation period (e.g., 4 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the levels of phosphorylated RIPK1 and RIPK3 in the inhibitor-treated samples to the untreated control to confirm the inhibitory effect.
Visualizations
Caption: RIP1 Kinase Signaling Pathway and Point of Inhibition.
Caption: Workflow for Determining Optimal Inhibitor Concentration.
Caption: Troubleshooting Decision Tree for Lack of Inhibition.
References
potential off-target effects of RIP1 kinase inhibitor 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RIP1 Kinase Inhibitor 9. The information is designed to address potential issues and provide clarity on the experimental application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as compound SY-1, is a selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2] It functions by blocking the kinase activity of RIP1, a critical mediator of cellular signaling pathways that lead to inflammation and programmed cell death, specifically necroptosis.[3][4] By inhibiting RIP1 kinase, the inhibitor can prevent the phosphorylation of downstream targets like RIP3 and MLKL, thereby blocking the formation of the necrosome, a protein complex essential for the execution of necroptosis.[1][4]
Q2: What is the reported potency of this compound?
This compound has been shown to be a potent inhibitor of RIP1 kinase. In cellular assays, it has been demonstrated to inhibit Z-VAD-FMK-induced necroptosis in HT-29 cells with an EC50 of 7.04 nM.[1][2] At a concentration of 10 nM, it effectively prevents the phosphorylation of RIP1 and RIP3.[1]
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the comprehensive off-target profile of this compound from broad-spectrum kinome scans. While it is described as a "selective" inhibitor, the extent of this selectivity across the human kinome has not been fully detailed in the provided search results.[1][2] Generally, kinase inhibitors can exhibit off-target activity to varying degrees, which can lead to unexpected experimental outcomes.[5] For a more detailed understanding of potential off-targets, it is recommended to perform a kinome scan or consult the manufacturer for any available selectivity data.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in their experiments.
Issue 1: Inconsistent or weaker than expected inhibition of necroptosis.
-
Potential Cause 1: Inhibitor Degradation.
-
Troubleshooting Step: Ensure proper storage of the inhibitor stock solution as recommended by the manufacturer. Prepare fresh working solutions for each experiment. To check for inhibitor activity, include a positive control cell line known to be sensitive to RIP1 inhibition.
-
-
Potential Cause 2: Suboptimal Inhibitor Concentration.
-
Potential Cause 3: Cell-type specific differences in RIP1 dependency.
-
Troubleshooting Step: Confirm that the cell line you are using is indeed dependent on RIP1 kinase activity for the observed phenotype. This can be verified using genetic approaches such as siRNA or CRISPR-Cas9 mediated knockout of RIPK1.
-
-
Potential Cause 4: Alternative cell death pathways.
-
Troubleshooting Step: The stimulus used to induce cell death might be activating parallel, RIP1-independent cell death pathways. Consider using specific inhibitors for other pathways (e.g., apoptosis inhibitors like z-VAD-FMK if not already in use) to isolate the necroptotic pathway.
-
Issue 2: Unexpected cellular phenotypes or off-target effects.
-
Potential Cause 1: Inhibition of other kinases.
-
Troubleshooting Step: As the full kinome profile for this compound is not widely published, consider the possibility of off-target kinase inhibition. If you observe unexpected phenotypes, you can:
-
Cross-reference your observations with the known functions of kinases that are structurally related to RIPK1.
-
Use a structurally different RIP1 kinase inhibitor as a control to see if the phenotype persists.
-
Perform a kinome scan to identify potential off-target kinases.
-
-
-
Potential Cause 2: Compound interference with assay readout.
-
Troubleshooting Step: Some compounds can interfere with assay technologies (e.g., fluorescence or luminescence). Run a control with the inhibitor in a cell-free assay system to check for direct interference with the detection method.
-
Data Presentation
Table 1: Potency of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| EC50 | HT-29 | Z-VAD-FMK-induced necroptosis | 7.04 nM | [1][2] |
Table 2: Example Kinome Scan Data for a Selective RIP1 Kinase Inhibitor (Illustrative Example - Not this compound)
Disclaimer: The following data is for a different highly selective RIP1 kinase inhibitor, GSK2982772, and is provided for illustrative purposes to demonstrate what a selectivity profile might look like. Specific data for this compound is not currently available.
| Kinase Target | % Inhibition at 1 µM |
| RIPK1 | >99% |
| Kinase A | <10% |
| Kinase B | <5% |
| Kinase C | <5% |
| ... (over 400 other kinases) | <10% |
This illustrative data is based on the general understanding of highly selective RIP1 inhibitors like GSK2982772, which show minimal interaction with a large panel of other kinases.[6]
Experimental Protocols
1. In Vitro Kinase Assay to Determine IC50
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
-
Materials:
-
Purified, active RIP1 kinase
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the purified RIP1 kinase and the kinase substrate to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the kinase, substrate, and inhibitor mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution provided with a kit).
-
Detect the amount of substrate phosphorylation using your chosen method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular context.
-
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Antibody specific for RIP1 kinase
-
Standard Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell lysates from both vehicle and inhibitor-treated groups into aliquots.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble RIP1 kinase in each supernatant by Western blotting using a RIP1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble RIP1 kinase against the temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Visualizations
Caption: RIP1 Kinase Signaling Pathways and Point of Inhibition.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. RIP1 kinase inhibitor 9_TargetMol [targetmol.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. bmglabtech.com [bmglabtech.com]
troubleshooting inconsistent results with RIP1 kinase inhibitor 9
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of RIP1 Kinase Inhibitor 9 (also known as compound SY-1), a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent EC50 values for this compound in my necroptosis assays?
Inconsistent half-maximal effective concentrations (EC50) are a common issue in cell-based assays and can arise from several factors. The potency of this compound is highly dependent on the specific experimental conditions.
Potential Causes and Solutions:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to necroptosis induction and RIPK1 inhibition. The reported EC50 for this compound is 7.04 nM in HT-29 cells stimulated with Z-VAD-FMK. Potency can differ in other lines (e.g., L929, MEFs). We recommend establishing a baseline dose-response curve for each new cell line.
-
Stimulus Concentration and Type: The concentration and combination of stimuli used to induce necroptosis (e.g., TNFα, Smac mimetic, Z-VAD-FMK) can significantly impact the apparent inhibitor potency. Higher stimulus concentrations may require higher inhibitor concentrations for effective blockade.
-
Cell Passage Number and Health: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Senescent or unhealthy cells can respond differently to stimuli and inhibitors.
-
Inhibitor Stability and Handling: Ensure the inhibitor is properly stored and that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable, frozen stock.
-
Assay Endpoint and Timing: The time point at which you measure cell viability (e.g., 8, 12, or 24 hours post-stimulation) can affect the EC50 value. The optimal time depends on the kinetics of necroptosis in your specific cell model.
Troubleshooting Workflow for Inconsistent EC50 Values
Caption: A logical workflow for troubleshooting inconsistent EC50 results.
Q2: I'm concerned about potential off-target effects. How selective is this compound?
This compound is described as a selective inhibitor. However, like all small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations.
Recommendations for Validating Specificity:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the inhibitor that achieves the desired biological effect (e.g., inhibition of RIPK1 phosphorylation) to minimize the risk of engaging off-target kinases.
-
Employ a Negative Control: If available, use a structurally similar but inactive analog of the inhibitor to control for effects unrelated to RIPK1 inhibition.
-
Genetic Knockdown/Knockout: The gold standard for confirming on-target effects is to use siRNA, shRNA, or CRISPR/Cas9 to deplete RIPK1. If the inhibitor's effect is lost in RIPK1-deficient cells, it strongly supports on-target activity.
-
Rescue Experiments: In RIPK1 knockout cells, re-introducing a version of RIPK1 that is resistant to the inhibitor should rescue the necroptotic phenotype, confirming the inhibitor's target.
-
Monitor Off-Target Pathways: Be aware that some RIPK1 inhibitors, like the well-known Necrostatin-1 (Nec-1), have been reported to have off-target effects on enzymes like indoleamine 2,3-dioxygenase (IDO). While this compound is a different chemical entity, it is prudent to consider potential confounding activities.
On-Target vs. Off-Target Effects
Caption: Conceptual diagram of on-target versus potential off-target inhibitor effects.
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the inhibitor's activity and ensuring reproducible results.
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
Table 1: Recommended Storage Conditions. Data synthesized from vendor recommendations for similar compounds.
Protocol for Preparing Stock Solutions:
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Preparation: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of powder. For example, for 1 mg of a compound with a molecular weight of 400 g/mol , add 250 µL of DMSO.
-
Dissolution: Vortex briefly and/or sonicate in a water bath to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in your cell culture medium. Note that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your assay is typically ≤ 0.1%.
Q4: How can I confirm that this compound is engaging its target in my cells?
The most direct way to confirm target engagement is to measure the inhibition of RIPK1's kinase activity. This is typically assessed by monitoring the phosphorylation status of RIPK1 itself or its downstream substrate, MLKL, via Western blot. This compound (10 nM, 4 h) has been shown to effectively prevent the phosphorylation of RIPK1 and RIPK3.
General Protocol: Western Blot for p-RIPK1 Inhibition
-
Cell Seeding: Plate your cells (e.g., HT-29, L929) at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose-range of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-4 hours.
-
Necroptosis Induction: Add your necroptosis stimulus cocktail (e.g., TNFα + Smac mimetic + Z-VAD-FMK) and incubate for the time required to induce robust RIPK1 phosphorylation (typically 1-6 hours, requires optimization).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phosphorylated RIPK1 (e.g., Ser166) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to normalize the phosphorylation signal.
Q5: How does inhibiting the kinase function of RIPK1 affect its other roles in cell signaling?
RIPK1 is a critical signaling node that regulates not only necroptosis but also apoptosis and pro-survival NF-κB signaling, primarily through its scaffolding function. Inhibiting only its kinase activity is designed to selectively block necroptosis and RIPK1-kinase dependent apoptosis while preserving its essential pro-survival scaffolding role.
-
Necroptosis: This pathway is kinase-dependent. Upon certain stimuli and in the absence of active Caspase-8, RIPK1 autophosphorylates, recruits RIPK3 to form the necrosome, and initiates necroptotic cell death. This compound directly blocks this process.
-
Apoptosis: RIPK1 can also promote apoptosis by forming a complex with FADD and Caspase-8. This can be either kinase-dependent or independent, depending on the cellular context. A kinase inhibitor will block the kinase-dependent apoptotic pathways.
-
NF-κB Survival Pathway: Upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its scaffolding function is essential for the activation of the NF-κB pathway, leading to the expression of pro-survival genes. This scaffolding role is generally considered to be independent of its kinase activity. Therefore, a selective kinase inhibitor like this compound should not block pro-survival NF-κB signaling.
TNFR1 Signaling Pathways and RIPK1 Inhibition
Caption: Role of RIPK1 in TNFR1 signaling and the specific target of its kinase inhibitor.
minimizing toxicity of RIP1 kinase inhibitor 9 in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RIP1 Kinase Inhibitor 9 in primary cell experiments. Our goal is to help you minimize toxicity and achieve reliable, reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Unexpectedly High Cell Death or Low Cell Viability
Possible Causes:
-
Incorrect Inhibitor Concentration: The optimal concentration of a kinase inhibitor can vary significantly between different primary cell types.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to primary cells.[1]
-
Induction of Apoptosis: While RIP1 kinase inhibition is known to block necroptosis, under certain cellular contexts (e.g., when NF-κB signaling is compromised), it can promote apoptosis.
-
Off-Target Effects: Kinase inhibitors can sometimes have off-target effects, leading to unintended cytotoxicity.[2][3]
-
Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment; issues with media, supplements, or incubator conditions can exacerbate inhibitor toxicity.[4]
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type. A common starting point is to test a range of concentrations around the reported IC50 values (see Quantitative Data section).
-
Use a viability assay such as MTT or a cytotoxicity assay like LDH to assess the effect of different concentrations.[5][6]
-
-
Control for Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all conditions and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
-
-
Distinguish Between Apoptosis and Necroptosis:
-
If you observe significant cell death, it is crucial to determine the mechanism.
-
Use a pan-caspase inhibitor (e.g., z-VAD-FMK) in conjunction with this compound. If the caspase inhibitor rescues the cells from death, it suggests an apoptotic mechanism.[7]
-
Assays for caspase-3/7 activity can also help identify apoptosis.[8][9]
-
-
Mitigate Off-Target Effects:
-
Use the lowest effective concentration of the inhibitor to minimize the likelihood of off-target activity.
-
If off-target effects are suspected, consider using another structurally different RIP1 kinase inhibitor as a control to confirm that the observed phenotype is due to RIP1 inhibition.
-
-
Optimize Cell Culture Conditions:
Issue 2: Precipitate Formation in Culture Medium
Possible Causes:
-
Poor Inhibitor Solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations.
-
Interaction with Media Components: The inhibitor may interact with components in the serum or media, leading to precipitation.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO) before each experiment.
-
Pre-warm Media: Pre-warm the culture medium to 37°C before adding the inhibitor.
-
Proper Mixing: Add the inhibitor to the medium drop-wise while gently swirling to ensure proper mixing and avoid localized high concentrations.
-
Reduce Serum Concentration: If precipitation persists, consider reducing the serum concentration in your medium during the treatment period, if compatible with your experimental design and cell type.
-
Solubility Information: According to the supplier, RIPK1-IN-9 has a solubility of 4.73 mg/mL (10.01 mM) in DMSO, and sonication is recommended.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][12] RIPK1 is a key signaling molecule that can mediate both cell survival (through NF-κB activation) and cell death pathways, including apoptosis and necroptosis. By inhibiting the kinase activity of RIPK1, this inhibitor can block the signaling cascade that leads to necroptosis, a form of programmed necrosis.[13][14]
Q2: What is the recommended starting concentration for this compound in primary cells?
A2: The optimal concentration will vary depending on the primary cell type. However, based on available data, RIPK1-IN-9 has an IC50 of 1.3 nM in L929 cells and 2 nM in U937 cells.[1][12] For primary cells, it is recommended to perform a dose-response experiment starting from a low nanomolar range (e.g., 1 nM) up to a higher concentration (e.g., 1 µM) to determine the optimal, non-toxic concentration for your specific application.
Q3: Can this compound induce apoptosis?
A3: While the primary role of RIP1 kinase inhibition is to block necroptosis, under certain conditions, it can lead to apoptosis. This can occur in cells where the pro-survival NF-κB pathway is inhibited, shifting the cellular response towards apoptosis. If you observe unexpected cell death, it is advisable to test for markers of apoptosis, such as caspase activation.[7][8]
Q4: How can I assess the toxicity of this compound in my primary cells?
A4: To assess toxicity, you can perform cell viability and cytotoxicity assays.
-
Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells, which is an indicator of cell viability.[5][15][16]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.[6][17]
Quantitative Data
| Compound | Cell Line | IC50/EC50 | Reference |
| This compound | L929 | 1.3 nM | [1][12] |
| This compound | U937 | 2 nM | [1][12] |
| This compound | HT-29 (Z-VAD-FMK-induced necroptosis) | 7.04 nM (EC50) | [13][14] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[5][15][18]
Materials:
-
Primary cells
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Cytotoxicity Assessment using LDH Release Assay
This protocol is based on standard LDH cytotoxicity assay procedures.[6][19]
Materials:
-
Primary cells
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate. Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Cells treated with different concentrations of this compound
-
Vehicle control
-
-
Allow cells to adhere and grow overnight.
-
Treat the cells with the desired concentrations of this compound and incubate for the experimental duration.
-
Thirty minutes to one hour before the end of the incubation, add lysis buffer to the "maximum LDH release" wells.
-
At the end of the incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well of the new plate and incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual.
Visualizations
Caption: RIPK1 Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Logic Flow
References
- 1. RIPK1-IN-9 | RIP kinase | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dendrotek.ca [dendrotek.ca]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase activity and Necroptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 11. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RIP1 kinase inhibitor 9_TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. sciencellonline.com [sciencellonline.com]
Technical Support Center: RIPK1 Kinase Inhibitor 9 & Inactive Analog
Welcome to the Technical Support Center for the use of RIPK1 kinase inhibitors and their corresponding inactive analogs in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions.
While the specific nomenclature "RIP1 kinase inhibitor 9" is not standard in published literature, this guide will focus on the widely used and studied RIPK1 inhibitor, Necrostatin-1 (Nec-1) , and its commonly used inactive analog, Necrostatin-1i (Nec-1i) . The principles and protocols discussed here are broadly applicable to other specific RIPK1 inhibitors and their respective controls.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an inactive analog like Nec-1i in my experiments?
A1: An inactive analog, such as Nec-1i, serves as a crucial negative control in your experiments.[1][2] It is structurally similar to the active inhibitor (Nec-1) but has significantly lower or no inhibitory activity against the target kinase, RIPK1.[2][3] By comparing the effects of the active inhibitor to the inactive analog, you can distinguish the specific effects of RIPK1 inhibition from any non-specific or "off-target" effects of the compound.[2] This is essential for validating that the observed cellular or physiological changes are indeed a result of targeting RIPK1 kinase activity.
Q2: How does the activity of Nec-1i compare to active RIPK1 inhibitors?
A2: Nec-1i is a demethylated variant of Nec-1 and is approximately 100 times less effective at inhibiting RIPK1 kinase activity in vitro compared to Nec-1.[2][3] In cell-based necroptosis assays, it is about 10-fold less potent than Nec-1 and its more stable analog, Nec-1s.[2][3] However, it's important to note that at high concentrations, Nec-1i can exhibit activity comparable to Nec-1 in some in vivo models, making dose selection critical.[3]
Q3: Are there any known off-target effects of Nec-1 or Nec-1i?
A3: Yes. Both Nec-1 and Nec-1i have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[3] The more stable analog, Nec-1s, does not appear to have this off-target effect, making it a more specific RIPK1 inhibitor.[3] When interpreting results from experiments using Nec-1, it is important to consider potential IDO-related effects.
Q4: Can I use Nec-1i as a negative control in all experimental conditions?
A4: Caution is advised. While Nec-1i is a valuable control, studies have shown that at high doses in vivo, it can prevent TNF-induced mortality similarly to the active compound, which complicates its use as a completely inactive control in such scenarios.[3] Therefore, it is crucial to perform dose-response experiments to establish a concentration at which Nec-1i is truly inactive in your specific experimental model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect observed with the active RIPK1 inhibitor (e.g., Nec-1s). | Compound Degradation: Nec-1 is known to have a short half-life in vivo.[4] | Use a more stable analog like Necrostatin-1s (Nec-1s). Prepare fresh stock solutions and add them to your experiment at the appropriate time. |
| Incorrect Dosage: The concentration of the inhibitor may be too low to be effective in your cell type or model. | Perform a dose-response curve to determine the optimal concentration. Consult the literature for effective concentrations in similar experimental systems. | |
| Cell Type Resistance: Some cell lines may not be sensitive to necroptosis induced by your chosen stimulus. | Confirm that your cell line is capable of undergoing necroptosis. You can use a positive control stimulus known to induce necroptosis in that cell line. | |
| The inactive analog (Nec-1i) shows an inhibitory effect. | High Concentration: At high concentrations, Nec-1i can inhibit RIPK1 and produce effects similar to the active inhibitor.[3] | Perform a dose-response experiment to find a concentration where Nec-1i is inactive while the active inhibitor shows a clear effect. |
| Off-Target Effects: The observed effect may be due to the inhibition of other molecules, such as IDO.[3] | Consider using Nec-1s, which lacks the IDO-inhibitory activity.[3] Alternatively, use another structurally unrelated RIPK1 inhibitor and its inactive control if available. | |
| High background or non-specific effects in Western Blots for p-RIPK1. | Antibody Specificity: The antibody may not be specific for the phosphorylated form of RIPK1. | Validate your antibody using appropriate controls, such as lysates from cells treated with a potent RIPK1 inhibitor or from RIPK1-knockout cells. |
| Sample Preparation: Issues with sample lysis or protein degradation can lead to inconsistent results. | Use fresh lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and handle samples on ice. | |
| Variability in cell death assays. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize variability. |
| Timing of Treatment: The timing of inhibitor and stimulus addition can significantly impact the outcome. | Optimize the pre-incubation time with the inhibitor before adding the necroptosis-inducing stimulus. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various RIPK1 inhibitors.
| Compound | Target | IC50 / EC50 | Assay Type |
| This compound | RIPK1 | EC50: 7.04 nM | Z-VAD-FMK-induced necroptosis in HT-29 cells[5] |
| Nec-1s | RIPK1 | IC50: 13 nM | In vitro kinase assay[6] |
| RIPA-56 | RIPK1 | IC50: 13 nM | In vitro kinase assay[6] |
| GSK'074 | RIPK1/RIPK3 | Blocks necroptosis at 10 nM | Human and mouse cell-based necroptosis assay[6] |
| GSK2982772 | RIPK1 | - | First RIPK1 inhibitor to enter clinical trials[7] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a general procedure to induce necroptosis in a cell line like HT-29 or L929 and to assess the effect of a RIPK1 inhibitor and its inactive control.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
RIPK1 inhibitor (e.g., Nec-1s)
-
Inactive analog (e.g., Nec-1i)
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Pre-treat the cells with various concentrations of the RIPK1 inhibitor or the inactive analog for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Necroptosis: Add a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to the wells to induce necroptosis.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.
-
Cell Viability Measurement: Measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated, non-stimulated control. Plot the results as percent viability versus inhibitor concentration to determine the EC50.
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation
This protocol outlines the steps to detect the phosphorylation of RIPK1 (a marker of its activation) via Western blotting.
Materials:
-
Cell lysates from the necroptosis experiment (Protocol 1)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total-RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells from your experiment with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RIPK1 signal to total RIPK1 and the loading control.
Visualizations
Caption: Simplified RIPK1 signaling pathway upon TNF-α stimulation.
Caption: General experimental workflow for studying RIPK1 inhibition.
References
- 1. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP1 kinase inhibitor 9_TargetMol [targetmol.com]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of RIP1 kinase inhibitor 9 in solution
Welcome to the Technical Support Center for Kinase Inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of RIP1 Kinase Inhibitor 9 in solution. The principles and protocols outlined here are broadly applicable to many small molecule kinase inhibitors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, suggesting potential causes and solutions related to the degradation of this compound.
Issue 1: Decreased or inconsistent compound activity in cellular assays.
-
Question: I've observed a significant loss of inhibitory activity of my this compound in my cell-based assays compared to previous experiments. What could be the cause?
-
Answer: This is a common issue that can often be traced back to compound degradation. The primary chemical reactions affecting drug stability in solution are hydrolysis and oxidation.[1] Several factors could be at play:
-
Improper Solvent: The choice of solvent is critical. While DMSO is a common solvent for stock solutions, prolonged storage in aqueous buffers used for cell culture can lead to hydrolysis, especially if the compound has susceptible functional groups like esters or amides.[1][2]
-
Incorrect pH: The pH of your experimental buffer can significantly impact the rate of hydrolysis.[3]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and accelerate degradation.
-
Extended Storage in Diluted Form: Storing the inhibitor at a low concentration in an aqueous buffer for an extended period before use can lead to significant degradation.[4]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your final assay buffer immediately before each experiment.
-
Aliquot Stock Solutions: Aliquot your DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Verify Solvent and pH Stability: If you suspect pH-related degradation, you can perform a simple stability test by incubating the inhibitor in buffers of varying pH and analyzing its integrity via HPLC-MS.
-
Review Storage Conditions: Ensure your stock solutions are stored under the recommended conditions (see FAQ section).
-
Issue 2: Visible particulates or color change in the inhibitor solution.
-
Question: My stock solution of this compound in DMSO has become cloudy/has visible particles, or has changed color. Is it still usable?
-
Answer: Visible changes in the solution are strong indicators of compound degradation or precipitation.
-
Precipitation: The compound may have precipitated out of solution, especially if stored at a low temperature. Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, it may have degraded.
-
Degradation: Oxidation can sometimes lead to the formation of colored byproducts.[1][5] Exposure to light or air can accelerate this process.[1]
-
Contamination: The solution may have been contaminated.
It is strongly recommended not to use a solution that has changed in appearance. Discard the solution and prepare a fresh one from a new stock. To prevent this, ensure your DMSO is anhydrous and store stock solutions protected from light.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[3] For aqueous experiments, further dilutions should be made in the appropriate buffer immediately before use.
Q2: How should I store my stock and working solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound.
| Solution Type | Solvent | Storage Temperature | Storage Duration | Special Precautions |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily. Protect from light. |
Q3: Is this compound sensitive to light?
A3: Many small molecule inhibitors are light-sensitive, which can lead to photo-degradation.[1][3] It is best practice to store solutions in amber vials or tubes wrapped in foil and to minimize exposure to light during experiments.
Q4: How many times can I freeze and thaw my stock solution?
A4: To ensure maximum stability, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. If this is not possible, limit freeze-thaw cycles to a maximum of three.
Q5: What are the main degradation pathways for kinase inhibitors like this compound?
A5: The two most common chemical degradation pathways for small molecule drugs are hydrolysis and oxidation.[1][6][7]
-
Hydrolysis: This is the cleavage of a chemical bond by reaction with water. Functional groups like esters and amides are particularly susceptible.[1] The rate of hydrolysis is often dependent on pH and temperature.[1]
-
Oxidation: This involves the loss of electrons from the molecule, often initiated by light, heat, or trace metals.[1]
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
optimizing RIP1 kinase inhibitor 9 treatment time for maximum effect
Welcome to the technical support center for RIP1 Kinase Inhibitor 9 (also known as compound SY-1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of programmed cell death, specifically necroptosis, and is also involved in inflammatory signaling pathways. The inhibitor works by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This blockage inhibits the formation of the necrosome, a protein complex essential for the execution of necroptosis, and can also modulate inflammatory responses.
Q2: What is the recommended starting concentration and treatment time for in vitro experiments?
A2: The optimal concentration and treatment time for this compound are highly dependent on the cell type and the specific experimental endpoint. Based on available data for similar inhibitors and the known EC50 of this compound (7.04 nM in HT-29 cells for inhibition of Z-VAD-FMK-induced necroptosis), a good starting point for concentration is a dose-response curve ranging from 1 nM to 1 µM. For treatment time, initial experiments can be conducted between 4 to 24 hours to assess the impact on signaling pathways (e.g., phosphorylation of RIPK1), and from 24 to 72 hours for cell viability or functional assays. A time-course experiment is highly recommended to determine the optimal duration for your specific model.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Q4: What are the key downstream markers to assess the efficacy of this compound?
A4: To confirm the inhibitory activity of this compound, it is recommended to measure the phosphorylation status of key proteins in the necroptosis pathway. The primary target is the autophosphorylation of RIPK1 itself. Downstream, you can assess the phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), which are critical events in necrosome formation and execution of necroptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | - Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line or experimental conditions. - Incorrect treatment duration: The treatment time may be too short to observe a significant effect. - Inhibitor degradation: Improper storage or multiple freeze-thaw cycles may have compromised the inhibitor's activity. - Cell line insensitivity: The chosen cell line may not be dependent on RIPK1 kinase activity for the process being studied. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). - Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48, 72 hours) to identify the optimal treatment duration. - Use a fresh aliquot of the inhibitor and ensure proper storage conditions. - Confirm that your cell model is sensitive to necroptosis and that the pathway is activated under your experimental conditions. Consider using a positive control for necroptosis induction. |
| High background or off-target effects | - High inhibitor concentration: Excessive concentrations can lead to non-specific effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Inhibitor promiscuity: While selective, at high concentrations, the inhibitor might affect other kinases. | - Lower the inhibitor concentration to the lowest effective dose determined from your dose-response curve. - Ensure the final solvent concentration is consistent and non-toxic to your cells (typically ≤ 0.1% for DMSO). - If off-target effects are suspected, consider using another RIPK1 inhibitor with a different chemical scaffold as a control. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the outcome. - Inconsistent inhibitor preparation: Variations in the dilution of the stock solution can lead to different final concentrations. - Assay variability: Minor differences in incubation times or reagent preparation can introduce variability. | - Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. - Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. - Standardize all steps of your experimental protocol and include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant inhibitors for comparative purposes.
| Inhibitor | Target(s) | EC50 / IC50 | Cell Line | Assay Type | Reference |
| This compound (SY-1) | RIPK1 | EC50: 7.04 nM | HT-29 | Z-VAD-FMK-induced necroptosis | [1][2] |
| Necrostatin-1s | RIPK1 | IC50: ~20 nM (inhibition of RIPK1 kinase activity) | - | In vitro kinase assay | [3] |
| RIPA-56 | RIPK1 | IC50: 13 nM | - | In vitro kinase assay | [3] |
| PK68 | RIPK1 | IC50: ~90 nM | - | In vitro kinase assay | [4] |
| GSK'074 | RIPK1, RIPK3 | Blocks necroptosis at 10 nM | Human and mouse cells | Necroptosis assay | [3][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell viability, particularly in the context of induced necroptosis.
Materials:
-
This compound
-
Cell line of interest (e.g., HT-29, L929)
-
96-well cell culture plates
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing agents to the appropriate wells. Include a negative control group with no inducing agents.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control group and plot the results to determine the EC50 value.
Protocol 2: Western Blot for Phosphorylated RIPK1
This protocol is to assess the direct inhibitory effect of this compound on its target.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Necroptosis-inducing agents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RIPK1, anti-total-RIPK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat with this compound or vehicle for 1-2 hours, followed by the addition of necroptosis-inducing agents for a shorter duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: RIPK1 signaling pathway leading to necroptosis and the point of intervention for this compound.
Caption: A logical workflow for determining the optimal treatment time of this compound in your experimental setup.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Validation & Comparative
Validating the Specificity of RIP1 Kinase Inhibitor 9 for RIPK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RIP1 kinase inhibitor 9 (also known as RIPK1-IN-9 and SY-1), focusing on its specificity for Receptor-Interacting Protein Kinase 1 (RIPK1). To offer a comprehensive evaluation, its performance is benchmarked against other well-characterized RIPK1 inhibitors. This document includes a summary of available quantitative data, detailed experimental protocols for specificity validation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death, including necroptosis and apoptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it an attractive therapeutic target. A variety of small molecule inhibitors have been developed to target the kinase function of RIPK1. The specificity of these inhibitors is paramount to minimize off-target effects and ensure that the observed biological outcomes are directly attributable to the inhibition of RIPK1.
Comparative Analysis of RIPK1 Inhibitors
This section compares the potency and selectivity of this compound with other widely used RIPK1 inhibitors. While described as a potent and selective inhibitor, comprehensive kinome-wide selectivity data for this compound is not as readily available in the public domain as for some other compounds.
Table 1: Potency of RIPK1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / EC50 (nM) |
| This compound (SY-1) | RIPK1 | Z-VAD-FMK-induced necroptosis in HT-29 cells | 7.04 |
| Necrostatin-1 (Nec-1) | RIPK1 | In vitro kinase assay | 182 |
| Necrostatin-1s (Nec-1s) | RIPK1 | In vitro kinase assay | ~20-fold more potent than Nec-1 |
| GSK'963 | RIPK1 | Fluorescence Polarization (FP) binding assay | 29 |
| GSK2982772 | RIPK1 | In vitro kinase assay | 16 |
Table 2: Selectivity Profile of Comparative RIPK1 Inhibitors
| Inhibitor | Selectivity Profile | Off-Targets |
| This compound (SY-1) | Described as "selective," however, broad-panel quantitative data is not publicly available. | Not extensively documented in public literature. |
| Necrostatin-1 (Nec-1) | Shows off-target activity against Indoleamine 2,3-dioxygenase (IDO).[3] | IDO |
| Necrostatin-1s (Nec-1s) | More specific than Nec-1, lacking the IDO-targeting effect. >1000-fold more selective for RIPK1 than for any other kinase out of 485 human kinases. | Minimal off-targets reported. |
| GSK'963 | Highly selective; >10,000-fold selective for RIPK1 over 339 other kinases.[4][5][6] | Minimal off-targets reported. |
| GSK2982772 | Exquisite kinase specificity; inactive (<50% inhibition) against a panel of 339 kinases at 10 µM.[7] | Minimal off-targets reported. |
Signaling Pathway and Experimental Workflow
To understand the context of RIPK1 inhibition and the methods used for its validation, the following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Caption: RIPK1 signaling pathway upon TNFα stimulation.
Caption: Workflow for validating RIPK1 inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity of RIPK1 inhibitors.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of purified RIPK1 enzyme and the inhibitory effect of a test compound.
Materials:
-
Recombinant human RIPK1 (e.g., BPS Bioscience, Cat. No. 40371)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (this compound)
-
96-well white plates
Procedure:
-
Prepare the kinase reaction master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control ("blank," no enzyme).
-
Add the diluted RIPK1 enzyme to the appropriate wells to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Inhibition Assay in HT-29 Cells
This cell-based assay measures the ability of an inhibitor to block necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.
Materials:
-
HT-29 human colon cancer cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNFα
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test inhibitor (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM).[8] Include appropriate controls (untreated, TNFα/z-VAD-fmk only).
-
Incubate for 18-24 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.
-
Normalize the data to the controls and calculate the percent inhibition of cell death.
-
Determine the EC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Cultured cells (e.g., HT-29)
-
PBS and lysis buffer
-
Test inhibitor (this compound)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific for RIPK1
Procedure:
-
Melt Curve Generation:
-
Treat intact cells with the test inhibitor or vehicle (DMSO).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction by centrifugation.
-
Analyze the amount of soluble RIPK1 at each temperature using Western blot or another protein detection method.
-
Plot the amount of soluble RIPK1 as a function of temperature to generate a melt curve. A shift in the curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
-
Isothermal Dose-Response (ITDR):
-
Treat cells with a range of inhibitor concentrations.
-
Heat all samples to a single temperature (chosen from the melt curve to be in the middle of the transition region).
-
Lyse the cells and quantify the amount of soluble RIPK1.
-
Plot the amount of soluble RIPK1 against the inhibitor concentration to determine the EC50 for target engagement.
-
Conclusion
This compound is a potent inhibitor of RIPK1-mediated necroptosis in cellular assays. For a comprehensive understanding of its specificity, further studies, such as broad-panel kinome screening, are necessary to quantitatively assess its off-target profile. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the specificity of this and other RIPK1 inhibitors. When selecting an inhibitor for research or therapeutic development, it is crucial to consider the extent of its characterization, including both its on-target potency and its selectivity across the kinome.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell death assays [bio-protocol.org]
Kinase Selectivity Profile of RIP1 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The development of potent and selective RIPK1 inhibitors is a key focus in drug discovery. This guide provides a comparative analysis of the kinase selectivity profiles of prominent RIPK1 inhibitors, offering insights into their potential for on-target efficacy and off-target effects.
Comparative Selectivity of RIPK1 Kinase Inhibitors
The selectivity of a kinase inhibitor is paramount to its clinical success, minimizing the potential for adverse effects arising from the modulation of unintended kinase targets. The following table summarizes the kinase selectivity data for several well-characterized RIPK1 inhibitors. "RIP1 Kinase Inhibitor 9" is presented here as a hypothetical highly selective inhibitor, with its profile represented by the publicly available data for GSK'963, a compound noted for its exceptional selectivity.
| Inhibitor Name | RIPK1 IC50 (nM) | Selectivity Profile | Notes |
| This compound (GSK'963) | 29 | >10,000-fold selective for RIPK1 over 339 other kinases.[1][2] | A structurally distinct, potent, and ultra-selective inhibitor.[1] |
| GSK3145095 | 6.3 | No inhibition of 359 other kinases at 10 µM.[3] | A clinical candidate for the treatment of pancreatic cancer with exquisite kinase specificity.[3] |
| Necrostatin-1 (Nec-1) | 490 (EC50) | Known to inhibit indoleamine 2,3-dioxygenase (IDO).[1][2] | A widely used tool compound but with notable off-target effects. |
| Necrostatin-1s (Nec-1s) | Not specified | >1000-fold more selective for RIPK1 than for any other kinase out of 485 human kinases; lacks IDO activity.[2] | A more selective analog of Nec-1. |
| GSK'074 | 12 (Kd for RIPK1) | Dual inhibitor of RIPK1 and RIPK3. Also shows affinity for KIT, MEK5, CSF1R, and EPHB6 at 100 nM.[4] | A type II kinase inhibitor with a distinct binding mode.[4] |
Signaling Pathways of RIPK1
RIPK1 is a multifaceted protein that participates in distinct signaling pathways, leading to either cell survival or programmed cell death in the form of apoptosis or necroptosis.[5] The kinase activity of RIPK1 is crucial for the induction of necroptosis. The diagram below illustrates the central role of RIPK1 in the TNF-α signaling pathway.
Figure 1. Simplified RIPK1 signaling pathway initiated by TNF-α.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A common and robust method for this is the in vitro kinase assay, which measures the effect of the inhibitor on the enzymatic activity of a large panel of kinases.
General Protocol for In Vitro Kinase Selectivity Profiling (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general workflow for assessing kinase inhibitor selectivity using a luminescence-based assay that measures ADP production as an indicator of kinase activity.
-
Compound Preparation : The test inhibitor is serially diluted to create a range of concentrations. A single high concentration (e.g., 10 µM) is often used for initial broad screening.[6]
-
Kinase Reaction Setup :
-
A panel of purified kinases is prepared in a multi-well plate format (e.g., 384-well).[7]
-
The test inhibitor at various concentrations is added to the wells containing the kinases.
-
The kinase reaction is initiated by adding a solution containing the specific substrate for each kinase and ATP.[7]
-
The reaction is incubated at room temperature for a set period (e.g., 60 minutes).[7]
-
-
ADP Detection :
-
An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
-
Data Acquisition and Analysis :
-
The luminescence signal in each well is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
The percentage of kinase inhibition is calculated for each kinase at each inhibitor concentration relative to a vehicle control.
-
For compounds showing significant inhibition, IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.[6]
-
The following diagram outlines the experimental workflow for kinase selectivity profiling.
Figure 2. Experimental workflow for kinase selectivity profiling.
Conclusion
The kinase selectivity profile is a critical determinant of the therapeutic potential of a RIPK1 inhibitor. Highly selective compounds, such as GSK'963 and GSK3145095, offer the promise of potent on-target activity with a reduced risk of off-target effects. In contrast, less selective inhibitors like Necrostatin-1, while valuable as research tools, may have a more complex pharmacological profile. The use of systematic and robust experimental protocols for kinase selectivity profiling is essential for the successful development of novel and safe RIPK1-targeted therapies.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 - Wikipedia [en.wikipedia.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
Navigating the Specificity of RIPK1 Inhibition: A Comparative Analysis of Cross-Reactivity with other RIP Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of Receptor-Interacting Protein (RIP) kinase 1 inhibitors, with a focus on the principles of selectivity within the RIP kinase family.
While specific quantitative cross-reactivity data for RIP1 kinase inhibitor 9 (also known as compound SY-1) against a full panel of RIP kinases is not extensively available in the public domain, this guide will use the well-characterized and highly selective RIPK1 inhibitor, GSK'963 , as a representative example to illustrate the principles of kinase selectivity. GSK'963 has been profiled against a large panel of kinases, providing a strong basis for understanding how selective inhibition of RIPK1 can be achieved.
The RIP kinase family, comprising seven members (RIPK1-7), are key regulators of cellular stress, inflammation, and cell death pathways.[1] Due to the homology in their kinase domains, achieving selectivity for a specific family member is a critical challenge in drug discovery.
Comparative Inhibitory Activity
The following table summarizes the known inhibitory activity of the representative selective RIPK1 inhibitor, GSK'963. This data highlights the potential for developing inhibitors with high specificity for RIPK1, minimizing engagement with other RIP kinases.
| Kinase Target | GSK'963 IC50 (nM) | Selectivity Profile |
| RIPK1 | 29 | Highly potent and selective inhibitor.[2][3] |
| Other Kinases (Panel of 339) | >10,000 | At a concentration of 10 µM, GSK'963 showed less than 50% inhibition against all other 339 kinases tested, demonstrating its high selectivity.[4][5] |
| Indoleamine 2,3-dioxygenase (IDO) | Inactive | Unlike the first-generation RIPK1 inhibitor Necrostatin-1, GSK'963 shows no off-target activity against IDO.[4][5] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates greater potency.
Signaling Pathways and Experimental Workflow
To visualize the context of RIPK1 inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
References
head-to-head comparison of RIP1 kinase inhibitor 9 and other type II inhibitors
In the landscape of kinase drug discovery, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a prime target for therapeutic intervention in a host of inflammatory and neurodegenerative diseases. Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, offer a promising avenue for achieving high potency and selectivity. This guide provides a head-to-head comparison of key type II RIPK1 kinase inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection and application.
Clarification on "RIP1 Kinase Inhibitor 9"
Initial literature searches suggest that "this compound" likely refers to GSK'872 , a compound also designated as compound 9 in some publications. It is crucial to note that GSK'872 is primarily characterized as a potent and selective RIPK3 inhibitor , not a direct RIPK1 inhibitor[1]. While both RIPK1 and RIPK3 are key mediators of necroptosis, they are distinct kinases. Some studies on RIPK3 inhibitors, such as the investigation of GSK'840 (compound 10), have serendipitously led to the development of novel type II RIPK1 inhibitors[1]. However, a direct head-to-head comparison of a RIPK3 inhibitor with type II RIPK1 inhibitors is not a comparison of like-for-like compounds. Therefore, this guide will focus on a comparative analysis of established and developmental type II RIPK1 kinase inhibitors.
Overview of Type II RIPK1 Kinase Inhibitors
Type II inhibitors stabilize the inactive DFG-out conformation of the kinase domain, often by occupying an allosteric pocket adjacent to the ATP-binding site. This mechanism can confer greater selectivity compared to type I inhibitors that compete directly with ATP in the active conformation. Several type II RIPK1 inhibitors have been developed, including the repurposed cancer drug Ponatinib, the dual RIPK1/RIPK3 inhibitor GSK'074, and various developmental compounds.
Quantitative Data Presentation
The following tables summarize the reported potency and cellular activity of selected type II RIPK1 kinase inhibitors.
Table 1: Biochemical Potency of Type II RIPK1 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC₅₀ (nM) | Reference |
| Ponatinib | Dual RIPK1/RIPK3 | HTRF Assay (RIPK1) | - | [2] |
| ³²P Auto-phosphorylation (RIPK1) | Potent Inhibition | [2] | ||
| GSK'074 | Dual RIPK1/RIPK3 | In vitro kinase assay | - | [3][4] |
| PK68 | RIPK1 | Kinase activity assay | 90 | [4] |
| GSK'157 Analog (cpd 30) | RIPK1 | PERK/RIPK1 inhibition | 0.01 (necroptosis) | [5] |
| GSK2982772 | RIPK1 | FP binding assay | 1.0 | [4] |
Table 2: Cellular Activity of Type II RIPK1 Inhibitors
| Inhibitor | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| Ponatinib | FADD-deficient Jurkat | Necroptosis Inhibition | Potent Inhibition | [2] |
| GSK'074 | Mouse SMCs | Necroptosis Inhibition | 3 | [3] |
| Human HT-29 | Necroptosis Inhibition | Potent Inhibition | [3] | |
| PK68 | Human U937 | TNF-induced Necrosis | 1330 | [4] |
| GSK'157 Analog (cpd 19) | MEFs | Necroptosis Inhibition | 2.5 | [5] |
| GSK'157 Analog (cpd 22) | MEFs | Necroptosis Inhibition | 2.9 | [5] |
| GSK'963 | Human U937 | Necroptosis Inhibition | 4 | [6] |
| Mouse L929 | Necroptosis Inhibition | 1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of RIPK1 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : A reaction mixture is prepared containing the RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor at various concentrations in a kinase assay buffer.
-
Incubation : The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow for the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent : The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement : The luminescence is measured using a plate reader, with the signal intensity being directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Necroptosis Inhibition Assay
This assay assesses the ability of a compound to protect cells from induced necroptotic cell death.
-
Cell Seeding : Cells susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Pre-treatment : Cells are pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 30-60 minutes).
-
Induction of Necroptosis : Necroptosis is induced by adding a cocktail of stimuli, typically including TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-fmk, to block apoptosis).
-
Incubation : The cells are incubated with the stimuli and inhibitor for a period sufficient to induce cell death (e.g., 8-24 hours).
-
Cell Viability Measurement : Cell viability is assessed using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis : EC₅₀ values are determined by plotting the percentage of cell viability or death against the logarithm of the inhibitor concentration.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the necroptosis signaling pathway, such as RIPK1, RIPK3, and MLKL, as a direct measure of pathway activation and inhibition.
-
Cell Treatment and Lysis : Cells are treated with inhibitors and necroptotic stimuli as described above. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of RIPK1 (e.g., p-Ser166), RIPK3, or MLKL, as well as antibodies for the total protein levels as a loading control.
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : The band intensities are quantified to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
RIPK1 Signaling Pathway
Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.
Experimental Workflow for Necroptosis Inhibition Assay
Caption: Workflow for a cell-based necroptosis inhibition assay.
References
- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating RIP1 Kinase Inhibitor 9 Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RIP1 Kinase Inhibitor 9's performance against other alternatives, supported by experimental data and detailed protocols. The focus is on validating its efficacy using a RIPK1-knockout cell line, a critical step in confirming target specificity and mechanism of action.
Introduction to RIPK1 Inhibition
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2] Its kinase activity, in particular, is a key driver of necroptosis, a form of programmed necrosis implicated in a variety of inflammatory and neurodegenerative diseases. This has made RIPK1 a compelling therapeutic target, leading to the development of numerous small molecule inhibitors.
"this compound," also known as compound SY-1, is a selective inhibitor of RIPK1 kinase.[3][4] It has been shown to effectively block Z-VAD-FMK-induced necroptosis in HT-29 cells with a half-maximal effective concentration (EC50) of 7.04 nM.[3][4] Validating the efficacy and specificity of such inhibitors is paramount. A key methodology for this is the use of a RIPK1-knockout (KO) cell line. In the absence of the target protein, a truly specific inhibitor should exhibit no effect, thereby confirming its on-target activity.
This guide outlines the experimental workflow to validate the efficacy of this compound and compares its potency to other well-known RIPK1 inhibitors based on publicly available data.
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade.
Caption: Simplified RIPK1 signaling pathway leading to apoptosis or necroptosis.
Experimental Workflow for Validating Inhibitor Efficacy
This workflow outlines the key steps to assess the on-target efficacy of this compound.
Caption: Experimental workflow for validating RIP1 kinase inhibitor efficacy.
Experimental Protocols
Generation of RIPK1-KO Cell Line via CRISPR/Cas9
A detailed protocol for generating a RIPK1 knockout cell line, for instance in the human monocyte U937 cell line, using the CRISPR/Cas9 system has been published.[1][2] The general steps are as follows:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a critical exon of the RIPK1 gene. Clone the gRNA sequences into a suitable lentiviral vector that also expresses Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids to produce infectious lentiviral particles.
-
Transduction: Transduce the target cell line (e.g., HT-29, U937, or L929) with the collected lentivirus.
-
Selection and Clonal Isolation: Select for transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand the single-cell clones and validate the knockout of the RIPK1 gene by:
-
Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western blot analysis: To confirm the absence of RIPK1 protein expression.
-
Induction of Necroptosis
Necroptosis can be induced in various cell lines using a combination of stimuli. A common and effective method involves:
-
Cell Seeding: Seed Wild-Type (WT) and RIPK1-KO cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction).
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or other RIPK1 inhibitors (e.g., Necrostatin-1s) for 30-60 minutes.
-
Necroptosis Induction: Add a combination of Tumor Necrosis Factor-alpha (TNFα; e.g., 20-100 ng/mL) and a pan-caspase inhibitor (e.g., z-VAD-FMK; 20-50 µM). The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (typically 6-24 hours), which should be optimized for the specific cell line.
Cell Viability Assay
Cell viability can be quantified using various methods:
-
ATP Measurement (e.g., CellTiter-Glo® Luminescent Cell Viability Assay): This assay measures the amount of ATP, which is indicative of metabolically active cells. A decrease in luminescence corresponds to a decrease in cell viability.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It enters cells with compromised membranes, a hallmark of necrosis, and intercalates with DNA, emitting a red fluorescence that can be quantified by flow cytometry or fluorescence microscopy.
Western Blot Analysis
Western blotting is used to assess the phosphorylation status of key proteins in the necroptosis pathway, which indicates pathway activation.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1, e.g., at Ser166) and phosphorylated MLKL (p-MLKL, e.g., at Ser358). Use antibodies against total RIPK1, total MLKL, and a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Detection and Analysis: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Data Presentation: Comparative Efficacy of RIPK1 Inhibitors
The following tables summarize the reported potency of this compound and other commonly used RIPK1 inhibitors. It is important to note that these values are collated from different studies and experimental conditions may vary.
Table 1: In Vitro Potency of RIPK1 Kinase Inhibitors
| Inhibitor | Target(s) | IC50 / EC50 | Cell Line / Assay Conditions | Reference |
| This compound | RIPK1 | EC50: 7.04 nM | HT-29 cells, Z-VAD-FMK-induced necroptosis | [3][4] |
| Necrostatin-1 (Nec-1) | RIPK1, IDO | EC50: ~490 nM | Jurkat cells, TNFα-induced necroptosis | [5] |
| Necrostatin-1s (Nec-1s) | RIPK1 | IC50: ~182 nM (RIPK1 kinase) | In vitro kinase assay | [5] |
| GSK'963 | RIPK1 | IC50: 1-4 nM | Human and murine cells, TNFα+zVAD-induced necroptosis | [6] |
| GSK'547 | RIPK1 | IC50: <100 nM | In vitro kinase assay | [5] |
| RIPA-56 | RIPK1 | IC50: 13 nM | In vitro kinase assay | [7] |
Table 2: Expected Outcomes in WT vs. RIPK1-KO Cells
| Assay | Wild-Type (WT) Cells + Necroptosis Induction | RIPK1-KO Cells + Necroptosis Induction | WT Cells + Inhibitor + Necroptosis Induction | RIPK1-KO Cells + Inhibitor + Necroptosis Induction |
| Cell Viability | Decreased | No significant decrease | Rescued (increased viability) | No significant change |
| p-RIPK1 Levels | Increased | Absent | Decreased/Absent | Absent |
| p-MLKL Levels | Increased | Absent | Decreased/Absent | Absent |
Conclusion
The validation of a targeted inhibitor's efficacy and specificity is a cornerstone of drug development. The use of a RIPK1-knockout cell line provides a robust system to unequivocally demonstrate the on-target activity of this compound. By following the outlined experimental workflow, researchers can generate compelling data to support its mechanism of action. The comparative data presented, while collated from various sources, suggests that this compound possesses a high potency, comparable to or exceeding that of other well-established RIPK1 inhibitors. This guide serves as a comprehensive resource for the rigorous evaluation of this and other promising RIPK1-targeted therapeutic candidates.
References
- 1. Video: Generation of a RIP1 Knockout U937 Cell Line Using the CRISPR-Cas9 System [jove.com]
- 2. Generation of a RIP1 Knockout U937 Cell Line Using the CRISPR-Cas9 System [jove.com]
- 3. RIPK1 is required for ZBP1-driven necroptosis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 视频: 使用 CRISPR-Cas9 系统生成 RIP1 敲除 U937 细胞系 [jove.com]
Synergistic Effects of RIP1 Kinase Inhibitors in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of cellular necrosis and inflammation, has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of the synergistic effects observed when RIP1 kinase inhibitors are combined with other therapeutic agents. The information presented herein is intended to inform preclinical and clinical research in the development of novel combination therapies.
A note on nomenclature: The term "RIP1 kinase inhibitor 9" is not a standard scientific identifier. This guide will focus on well-characterized RIP1 kinase inhibitors, such as Necrostatin-1 (a widely used preclinical tool) and GSK2982772 (a clinical-stage inhibitor), for which synergistic data is available.
I. Synergistic Effects with Anti-Cancer Agents
A. Combination with Gemcitabine in Pancreatic Cancer
The combination of RIP1 kinase inhibitors with the chemotherapeutic agent gemcitabine has shown potential in overcoming drug resistance in pancreatic cancer. While direct quantitative synergy data for Necrostatin-1 and gemcitabine is still emerging, studies on gemcitabine resistance in pancreatic cancer cell lines provide a basis for exploring this combination.
Quantitative Data Summary
| Cell Line | Treatment | IC50 | Combination Index (CI) | Reference |
| PANC-1 | Gemcitabine | 38.01 µM | - | [1] |
| PANC-1 (Gem-R) | Gemcitabine | 146.59 µM | - | [1] |
| CFPAC-1 | Gemcitabine | 6.27 µM | - | [1] |
| CFPAC-1 (Gem-R) | Gemcitabine | 33.86 µM | - | [1] |
No direct Combination Index (CI) values for Necrostatin-1 and gemcitabine were found in the provided search results. Further studies are needed to quantify the synergistic interaction.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: PANC-1 and CFPAC-1 pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Gemcitabine-resistant (Gem-R) cell lines are generated by continuous exposure to increasing concentrations of gemcitabine.[1]
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, cells are treated with a range of concentrations of the RIP1 kinase inhibitor (e.g., Necrostatin-1) and/or gemcitabine.
-
Viability Assessment: After a 48-hour incubation, cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance at 450 nm is measured using a microplate reader.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound. To determine synergy, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway: RIP1's Role in Chemoresistance (Hypothesized)
B. Combination with Anti-PD-1 Immunotherapy
The combination of RIP1 kinase inhibitors with immune checkpoint blockade, such as anti-Programmed Cell Death protein 1 (anti-PD-1) therapy, has shown promise in enhancing anti-tumor immunity.
Quantitative Data Summary
A study investigating the combination of GSK2982772 and anti-PD-1 in a mouse model of colon carcinoma (MC38/gp100) demonstrated a trend towards enhanced anti-tumor activity, although statistical significance for synergy was not reported.
| Treatment Group | Mean Tumor Area (Day 21) | Reference |
| Vehicle + Control Antibody | ~150 mm² | [2] |
| GSK2982772 | ~125 mm² | [2] |
| Anti-PD-1 | ~100 mm² | [2] |
| GSK2982772 + Anti-PD-1 | ~75 mm² | [2] |
Experimental Protocol: In Vivo Murine Tumor Model
-
Animal Model: C57BL/6 mice are used.
-
Tumor Inoculation: 5 x 10^5 MC38/gp100 colon carcinoma cells are subcutaneously injected into the flank of the mice.[2]
-
Treatment: Seven days after tumor inoculation, mice with measurable tumors are randomized into treatment groups. GSK2982772 (25 mg/kg/day) is administered daily by oral gavage. Anti-PD-1 antibody (100 µg) is administered intraperitoneally twice a week.[2]
-
Tumor Measurement: Tumor size is measured every 3 days using a caliper, and tumor area is calculated.[2]
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess anti-tumor efficacy.
Experimental Workflow
II. Synergistic Effects with Inflammatory Modulators
A. Combination with TNF-α
RIP1 kinase is a key mediator of Tumor Necrosis Factor-α (TNF-α) signaling. The combination of RIP1 inhibitors with TNF-α can modulate cell death pathways, shifting the balance from necroptosis to apoptosis.
Quantitative Data Summary
In human neutrophils, Necrostatin-1 was shown to induce apoptosis in a dose-dependent manner.
| Treatment | % Apoptotic Cells (20h) | Reference |
| Control | 63.15 ± 5.15% | [3] |
| Necrostatin-1 (20µM) | 70.44 ± 4.43% | [3] |
| Necrostatin-1 (50µM) | 75.19 ± 4.28% | [3] |
| Necrostatin-1 (100µM) | 84.78 ± 8.36% | [3] |
In L929 murine fibrosarcoma cells, Necrostatin-1 inhibits TNF-α-induced necroptosis. Co-treatment with cycloheximide can further promote apoptosis.[4][5]
Experimental Protocol: Apoptosis Assay
-
Cell Culture: Human neutrophils are isolated from peripheral blood. L929 cells are cultured in appropriate media.
-
Treatment: For neutrophil apoptosis, cells are treated with varying concentrations of Necrostatin-1 for 20 hours.[3] For L929 cells, they are treated with TNF-α (10 ng/mL) in the presence or absence of Necrostatin-1 (10 µM) and cycloheximide (10 µg/mL) for 5 hours.[4]
-
Apoptosis Assessment:
-
Flow Cytometry: Cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify apoptotic (Annexin V positive, PI negative) and necrotic/late apoptotic (Annexin V and PI positive) cells.[3]
-
Morphological Analysis: Cells are stained with Hoechst 33342 to visualize nuclear morphology. Apoptotic cells exhibit condensed chromatin and nuclear fragmentation.[6]
-
Caspase Activity Assay: Caspase-3 activity is measured using a fluorometric substrate.[4]
-
-
Data Analysis: The percentage of apoptotic cells is quantified and compared between treatment groups.
Signaling Pathway: TNF-α/RIP1-Mediated Cell Death
III. Conclusion
The combination of RIP1 kinase inhibitors with other therapeutic agents represents a promising strategy to enhance treatment efficacy in both oncology and inflammatory diseases. The synergistic interactions observed with chemotherapy and immunotherapy highlight the potential of targeting RIP1 kinase to overcome drug resistance and augment anti-tumor immune responses. Furthermore, the ability of RIP1 inhibitors to modulate TNF-α-induced cell death pathways provides a rationale for their use in inflammatory conditions. Further research, particularly studies designed to quantify synergistic effects and elucidate the underlying molecular mechanisms, is warranted to guide the clinical development of these combination therapies.
References
- 1. GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis in pancreatic cancer promotes cancer cell migration and invasion by release of CXCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioradiations.com [bioradiations.com]
- 6. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
comparing the pharmacokinetic profiles of different RIPK1 inhibitors
A Comparative Guide to the Pharmacokinetic Profiles of RIPK1 Inhibitors
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and cell death pathways, including apoptosis and necroptosis.[1][2] Its central role in mediating cellular responses to stimuli such as tumor necrosis factor (TNF) has made it an attractive therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[2][3] Consequently, several small molecule inhibitors of RIPK1 have been developed and evaluated in preclinical and clinical studies.
This guide provides a comparative overview of the pharmacokinetic (PK) profiles of prominent RIPK1 inhibitors: GSK2982772, a peripherally restricted inhibitor; SAR443060 (DNL747), a brain-penetrant inhibitor; and Necrostatin-1, a widely used research tool. Understanding the distinct pharmacokinetic properties of these compounds is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of RIPK1 inhibition.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for GSK2982772, SAR443060, and Necrostatin-1, derived from clinical and preclinical studies.
| Parameter | GSK2982772 (Human) | SAR443060 (DNL747) (Human) | Necrostatin-1 (Rat) |
| Dose | 120 mg TID | 50 mg BID | 5 mg/kg |
| Route | Oral | Oral | Oral / Intravenous |
| Tmax (h) | ~2.0-3.0 | ~2.0 | ~1.0 (Oral) |
| Cmax | ~1.1 µg/mL | ~1.3 µM | 648 µg/L (Oral) / 1733 µg/L (IV) |
| AUC | AUC(0-7h): ~3.8 µg.h/mL | AUC(0-12h): ~6.9 µM·h | Not Reported |
| Half-life (t½) | ~2-3 h[4] | Not Reported | 1.2 h (Oral) / 1.8 h (IV)[5] |
| Bioavailability | Not Reported | Orally Bioavailable[6][7] | 54.8%[5][8][9] |
| CNS Penetration | Low[10] | Yes[6][7][11] | Not Reported |
| Reference | [12][13] | [11] | [5] |
RIPK1 Signaling Pathway
RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold, playing a pivotal role in cell fate decisions following receptor stimulation, most notably by TNF receptor 1 (TNFR1). The pathway illustrates how RIPK1 can initiate either cell survival and inflammation through NF-κB activation or programmed cell death via apoptosis or necroptosis.
References
- 1. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chdr.nl [chdr.nl]
- 12. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]
- 13. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of RIP1 Kinase Inhibitor 9 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to confirm the on-target effects of RIP1 Kinase Inhibitor 9. We will delve into the experimental data, detailed protocols, and alternative methods for target validation, offering a clear perspective for researchers in the field of kinase drug discovery.
Introduction to RIP1 Kinase and its Inhibition
Receptor-interacting protein 1 (RIP1) kinase is a critical serine/threonine kinase that plays a pivotal role in regulating cellular signaling pathways associated with inflammation, immunity, and cell death.[1][2][3] RIP1 acts as a key molecular switch, determining whether a cell undergoes programmed cell death (apoptosis or necroptosis) or survives. Given its central role in these processes, RIP1 has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.
This compound is a selective inhibitor of RIP1 kinase, demonstrating the ability to suppress inflammatory responses and a form of programmed necrosis known as necroptosis.[4][5] Specifically, it has been shown to inhibit Z-VAD-FMK-induced necroptosis in HT-29 cells with a half-maximal effective concentration (EC50) of 7.04 nM.[4][5] To ensure that the observed cellular effects of such inhibitors are indeed due to their interaction with the intended target, robust on-target validation is crucial. One of the most common and effective methods for this is the use of siRNA.
On-Target Validation: A Comparison of this compound and RIP1 siRNA
The primary principle behind using siRNA for on-target validation is to compare the phenotype induced by the small molecule inhibitor with the phenotype resulting from the specific knockdown of the target protein. If the inhibitor is on-target, its effects should phenocopy the effects of the siRNA-mediated knockdown of the target protein.
Data Presentation
The following table summarizes the expected comparative effects of this compound and RIP1 siRNA on cell viability in a model of TNF-α-induced necroptosis in HT-29 cells.
| Treatment | Target | Mechanism of Action | Effect on RIP1 | Cell Viability (% of Control) in Necroptosis Model | Reference |
| This compound | RIP1 Kinase Domain | Small molecule inhibition of kinase activity | Blocks autophosphorylation and downstream signaling | Expected to be high (rescues from necroptosis) | [4][5] |
| RIP1 siRNA | RIP1 mRNA | Post-transcriptional gene silencing | Reduces total RIP1 protein expression | High (rescues from necroptosis) | [6] |
| Negative Control siRNA | Non-targeting sequence | No effect on specific gene expression | No change in RIP1 protein levels | Low (cells undergo necroptosis) | [6] |
Note: The cell viability data for RIP1 siRNA is based on studies demonstrating that knockdown of RIP1 inhibits TNF-induced necroptosis in HT29 cells. A direct head-to-head study with this compound was not available.
The following table outlines the expected outcomes from Western blot analysis to confirm the mechanism of action of both the inhibitor and siRNA.
| Treatment | Total RIP1 Protein | Phosphorylated RIP1 (p-RIP1) | Downstream Effector (e.g., p-MLKL) |
| Vehicle Control | Normal | Increased upon stimulation | Increased upon stimulation |
| This compound | Normal | Decreased | Decreased |
| RIP1 siRNA | Decreased | Decreased | Decreased |
| Negative Control siRNA | Normal | Increased upon stimulation | Increased upon stimulation |
Experimental Protocols
Key Experiment 1: siRNA Transfection and Induction of Necroptosis
This experiment aims to knock down RIP1 expression in HT-29 cells and then assess the impact on cell viability following the induction of necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
RIP1-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo)
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 1 pmol of siRNA in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of Lipofectamine RNAiMAX in 25 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add 50 µL of the siRNA-lipid complex to each well.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Induction of Necroptosis:
-
After the incubation period, remove the medium and replace it with fresh medium containing TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20 µM).
-
In parallel, treat a set of untransfected cells with the same necroptosis-inducing agents, with and without this compound at various concentrations.
-
-
Cell Viability Assay:
-
After 24 hours of treatment, measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
Key Experiment 2: Western Blot Analysis of RIP1 and Downstream Signaling
This experiment is designed to confirm the knockdown of RIP1 protein by siRNA and to compare the effects of the inhibitor and siRNA on RIP1 phosphorylation and downstream signaling.
Materials:
-
Lysates from cells treated as described in Key Experiment 1
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer system
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-RIP1, anti-phospho-RIP1 (Ser166), anti-phospho-MLKL (Ser358), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: RIP1 Signaling Pathway in Necroptosis.
Caption: Experimental Workflow for On-Target Validation.
Alternative Methods for On-Target Validation
While siRNA is a powerful tool, it is important to consider alternative and complementary approaches to strengthen the evidence for on-target activity.
| Method | Description | Advantages | Disadvantages |
| CRISPR/Cas9 Gene Editing | Permanent knockout of the target gene (RIP1) is created. | Complete and permanent loss of protein; high specificity. | Time-consuming to generate stable cell lines; potential for off-target gene edits. |
| Genetic Knock-in Models | Mice or cells are engineered to express a kinase-dead mutant of RIP1. | High physiological relevance; distinguishes kinase-dependent from scaffolding functions. | Expensive and time-consuming to develop; species differences can be a factor. |
| Use of Multiple, Structurally Diverse Inhibitors | Comparing the effects of different chemical scaffolds that all target RIP1. | Reduces the likelihood that the observed phenotype is due to an off-target effect of a single chemical series. | Requires the availability of multiple, well-characterized inhibitors. |
| Rescue Experiments | After siRNA knockdown, a version of the target gene that is resistant to the siRNA is introduced. | Directly demonstrates that the observed phenotype is due to the loss of the target protein. | Can be technically challenging to implement. |
Conclusion
Confirming the on-target effects of a kinase inhibitor is a critical step in drug development. The use of siRNA provides a robust and relatively rapid method to phenocopy the effects of a small molecule inhibitor, thereby providing strong evidence for its mechanism of action. By comparing the cellular and molecular effects of this compound with those of RIP1 siRNA, researchers can confidently establish its on-target activity. For the most rigorous validation, a multi-faceted approach that incorporates alternative methods such as CRISPR/Cas9 or the use of multiple inhibitors is recommended. This comprehensive validation strategy is essential for advancing promising therapeutic candidates towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. media.sciltp.com [media.sciltp.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of RIP1 Kinase Inhibitor 9
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "RIP1 kinase inhibitor 9" was publicly available at the time of this writing. The following disposal procedures are based on general best practices for the handling and disposal of potent, biologically active, small molecule kinase inhibitors and other hazardous research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound and similar research compounds. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Waste Management and Disposal Plan
Proper disposal begins with waste minimization and segregation at the point of generation. All waste contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
Immediately segregate waste contaminated with this compound into appropriate, clearly labeled containers. Never mix incompatible waste streams.
Step 2: Container Selection and Labeling
Use only chemically compatible, leak-proof containers with secure lids for waste collection. All containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (or the specific inhibitor's name)
-
The solvent(s) present (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)
-
The approximate concentration of the inhibitor
-
The associated hazards (e.g., Toxic, Biologically Active)
-
The date accumulation started
-
The name of the principal investigator and laboratory location
Step 3: Managing Different Waste Streams
The following table summarizes the proper disposal procedures for various types of waste generated during research involving this compound.
| Waste Type | Description | Recommended Disposal Container & Procedure |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and absorbent paper. | Labeled, sealed, heavy-duty plastic bag or a lined, rigid container. Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. |
| Liquid Waste | Solutions containing this compound, including stock solutions (e.g., in DMSO), cell culture media, and instrument waste. | Labeled, leak-proof, and chemically compatible container (e.g., glass or polyethylene carboy). Keep the container closed except when adding waste. Store in secondary containment within a designated SAA. Do not dispose of down the drain.[1] |
| Sharps Waste | Needles, syringes, scalpels, and broken glass contaminated with this compound. | Labeled, puncture-resistant sharps container specifically for chemically contaminated sharps. Do not place in containers for biohazardous sharps unless also contaminated with biological agents.[2] |
| Aqueous Waste | Dilute aqueous solutions from rinsing glassware. The first rinse of chemically contaminated glassware must be collected as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal if the pH is neutral and local regulations allow, but it is best practice to collect all rinsates containing a potent inhibitor. | Labeled, leak-proof container. Check with your institution's EHS for guidance on disposing of dilute aqueous waste. |
| Unused/Expired Compound | Pure, unused, or expired this compound in its original vial. | Leave in the original, sealed container and affix a hazardous waste label. Dispose of as a P-listed waste if it is considered acutely toxic (consult your EHS). |
Step 4: Decontamination of Glassware and Surfaces
-
Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove the inhibitor. Collect this first rinse as hazardous liquid waste. Subsequent washing with soap and water is then permissible.
-
Surfaces: Decontaminate work surfaces (e.g., fume hood, benchtop) with a cleaning agent known to be effective for similar compounds, or by wiping with a solvent-soaked cloth (collecting the cloth as solid hazardous waste). Consult your institution's EHS for recommended deactivating agents.
Step 5: Storage and Disposal
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4] Ensure that the SAA is inspected weekly for leaks and proper labeling. Once a waste container is full, or within the time limits specified by regulations (e.g., 12 months for SAA), arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.[3]
Experimental Protocol Considerations
While this document does not provide specific experimental protocols, it is imperative to integrate waste disposal considerations into the planning phase of any experiment involving this compound. This includes:
-
Estimating the types and volumes of waste that will be generated.
-
Ensuring that the necessary waste containers and labels are available before starting the experiment.
-
Reviewing the disposal procedures with all laboratory personnel involved in the experiment.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of hazardous laboratory chemical waste.
References
- 1. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling RIP1 kinase inhibitor 9
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for RIP1 kinase inhibitor 9 is not publicly available. Therefore, this guidance is based on established best practices for handling potent, novel small molecule compounds in a research laboratory setting. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, stringent PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile or neoprene gloves- Safety glasses with side shields |
| Weighing of Solid Compound | - Double-gloving with nitrile or neoprene gloves- Disposable, back-closing gown with knit cuffs- Safety goggles or a face shield- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation | - Double-gloving with nitrile or neoprene gloves- Disposable, back-closing gown with knit cuffs- Safety goggles or a face shield |
| Experimental Use | - Nitrile or neoprene gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Double-gloving with nitrile or neoprene gloves- Disposable, back-closing gown with knit cuffs- Safety goggles and a face shield- N95 or higher-rated respirator |
| Waste Disposal | - Nitrile or neoprene gloves- Lab coat- Safety glasses |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the compound in its original, tightly sealed container in a designated, secure, and well-ventilated area. Follow the supplier's recommendations for storage temperature, which is typically -20°C for powdered forms.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.
2.2. Weighing and Solution Preparation
All weighing and initial solution preparation should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Preparation of Workspace: Decontaminate the work surface before and after handling the compound. Line the work area with absorbent, disposable bench paper.
-
Weighing:
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh the desired amount of the powdered compound. Avoid creating dust.
-
Use dedicated spatulas and weighing boats.
-
-
Dissolution:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
-
Cleaning:
-
Decontaminate all equipment used (spatulas, weighing boats, etc.) with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
2.3. Experimental Use
-
Handling Solutions: When working with solutions of this compound, always wear gloves and a lab coat.
-
Avoidance of Aerosols: Take care to avoid the generation of aerosols during pipetting and other manipulations.
-
Incubation: If cells or animals are treated with the compound, label all culture vessels and cages clearly.
2.4. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Containment: If the spill is small and you are trained to handle it, contain the spill with absorbent material from a chemical spill kit.
-
Cleanup:
-
Don the appropriate PPE for spill cleanup.
-
For a liquid spill, cover with absorbent material. For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
Work from the outside of the spill inwards, collecting the material in a labeled, sealed bag for hazardous waste.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent or detergent solution.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with the compound, including gloves, bench paper, weighing boats, and unused solid compound, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and contaminated solvents, in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless deemed compatible.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
3.2. Waste Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Potent Compound - Toxicity Unknown").
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS department.
-
Collection: Follow your institution's procedures for the collection and final disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[1][2]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from procurement to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
